5-Chloro-2-hydroxy-4-iodopyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-4-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZXMHAZKSDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670590 | |
| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-07-2 | |
| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Chloro-2-hydroxy-4-iodopyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a plausible synthetic route for 5-Chloro-2-hydroxy-4-iodopyridine, a valuable heterocyclic intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, structured data, and visual representations of the synthetic pathway.
Overall Synthetic Pathway
The synthesis of this compound can be achieved in a two-step process commencing from the readily available starting material, 2-amino-5-chloropyridine. The first step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction to yield 5-chloro-2-hydroxypyridine. The subsequent step is a regioselective electrophilic iodination at the 4-position of the pyridine ring.
Figure 1: Overall synthetic route for this compound.
Step 1: Synthesis of 5-Chloro-2-hydroxypyridine
The initial step of the synthesis involves the conversion of 2-amino-5-chloropyridine to 5-chloro-2-hydroxypyridine. This is achieved through a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl compound.[1]
Figure 2: Reaction scheme for the synthesis of 5-chloro-2-hydroxypyridine.
Experimental Protocol: Diazotization of 2-amino-5-chloropyridine
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.
-
Cool the mixture to a temperature between -10°C and 5°C.[1]
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the mixture at the same temperature for a specified period to ensure the complete formation of the diazonium salt.
-
Gradually warm the reaction mixture to a temperature between 50°C and 60°C and maintain it for a period to facilitate the hydrolysis of the diazonium salt to 5-chloro-2-hydroxypyridine.[1]
-
Cool the reaction mixture to room temperature and adjust the pH to neutral using a suitable base.
-
The product, 5-chloro-2-hydroxypyridine, will precipitate out of the solution.
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
Data Presentation: Reagents and Reaction Conditions for Step 1
| Reagent/Parameter | Molar Ratio/Condition | Purpose |
| 2-amino-5-chloropyridine | 1.0 eq | Starting Material |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 eq | Diazotizing Agent |
| Sulfuric Acid (H₂SO₄) | Excess | Solvent and Catalyst |
| Diazotization Temperature | -10°C to 5°C[1] | Formation of Diazonium Salt |
| Hydrolysis Temperature | 50°C to 60°C[1] | Conversion to Hydroxyl Group |
| Reaction Time | 2 - 4 hours | To ensure completion |
| Expected Yield | High | - |
Step 2: Synthesis of this compound
The second step is the regioselective iodination of 5-chloro-2-hydroxypyridine at the 4-position. The hydroxyl group at the 2-position is an activating ortho-, para-director, while the chloro group at the 5-position is a deactivating but also ortho-, para-directing group. The electronic and steric effects favor the electrophilic substitution at the 4-position, which is para to the strongly activating hydroxyl group. Various iodinating reagents can be employed for this transformation, with N-Iodosuccinimide (NIS) being a common choice for its mildness and selectivity.
Figure 3: Reaction scheme for the iodination of 5-chloro-2-hydroxypyridine.
Experimental Protocol: Iodination of 5-chloro-2-hydroxypyridine
-
In a suitable reaction flask, dissolve 5-chloro-2-hydroxypyridine in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
-
To this solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. An alternative iodinating system could be iodine in the presence of an oxidizing agent like hydrogen peroxide.[2]
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench any excess iodinating reagent by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Data Presentation: Reagents and Reaction Conditions for Step 2
| Reagent/Parameter | Molar Ratio/Condition | Purpose |
| 5-chloro-2-hydroxypyridine | 1.0 eq | Substrate |
| N-Iodosuccinimide (NIS) | 1.0 - 1.2 eq | Iodinating Agent |
| Solvent | Acetonitrile or DMF | Reaction Medium |
| Temperature | Room Temperature | Mild Reaction Condition |
| Reaction Time | 12 - 24 hours | To ensure completion |
| Expected Yield | Good to High | - |
Conclusion
The synthesis of this compound can be effectively carried out through a two-step sequence involving the diazotization of 2-amino-5-chloropyridine followed by a regioselective iodination of the resulting 5-chloro-2-hydroxypyridine. The methodologies presented in this guide are based on established chemical principles and analogous reactions reported in the literature. The provided protocols and data tables serve as a valuable resource for chemists and researchers engaged in the synthesis of functionalized pyridine derivatives for various applications in the pharmaceutical and chemical industries. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
An In-depth Technical Guide to 5-Chloro-2-hydroxy-4-iodopyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-hydroxy-4-iodopyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It is important to note that this compound exists in tautomeric equilibrium with 5-Chloro-4-iodo-2(1H)-pyridinone. For the purpose of this guide, both names will be used interchangeably to refer to the same chemical entity.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the fundamental chemical properties can be summarized. The following table outlines the key identifiers and characteristics of the compound, primarily referencing its more stable tautomeric form, 5-Chloro-4-iodo-2(1H)-pyridinone.
| Property | Value | Source |
| Chemical Name | 5-Chloro-4-iodo-2(1H)-pyridinone | Echemi |
| Synonyms | 5-chloro-4-iodo-1H-pyridin-2-one, this compound | |
| CAS Number | 1125410-07-2 | Echemi |
| Molecular Formula | C₅H₃ClINO | |
| Molecular Weight | 271.44 g/mol | |
| Physical State | Not available | Echemi[1] |
| Color | Not available | Echemi[1] |
| Odor | Not available | Echemi[1] |
| Melting Point | Not available | Echemi[1] |
| Boiling Point | Not available | Echemi[1] |
Synthesis and Experimental Protocols
A potential synthetic pathway could start from 2-hydroxy-5-chloropyridine, which is commercially available. This intermediate can then be subjected to an iodination reaction to introduce the iodine atom at the 4-position.
Hypothetical Experimental Protocol: Iodination of 5-Chloro-2-hydroxypyridine
Materials:
-
5-Chloro-2-hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 5-Chloro-2-hydroxypyridine (1 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of multiple functional groups: the pyridinone ring, a chloro substituent, and an iodo substituent. The iodine atom, in particular, makes the molecule a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in medicinal chemistry for the construction of complex molecular architectures.
While no specific biological activities for this compound have been reported, related halogenated hydroxyquinolines and hydroxypyridines have shown a range of biological effects, including antimicrobial and enzyme inhibitory activities. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity[2]. This suggests that this compound could be a valuable intermediate for the synthesis of novel bioactive compounds. Its utility as a building block in the development of targeted therapies for diseases like cancer and infectious diseases is an area ripe for exploration.
Visualizing Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for the preparation of this compound.
Caption: A potential synthetic workflow for this compound.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a halogenated pyridinone with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data is scarce, its chemical structure suggests a rich reactivity profile, particularly in cross-coupling reactions. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutics.
References
An In-depth Technical Guide to 5-Chloro-2-hydroxy-4-iodopyridine (CAS 1125410-07-2)
Disclaimer: Publicly available information on 5-Chloro-2-hydroxy-4-iodopyridine (CAS 1125410-07-2) is limited. This guide provides a comprehensive overview of the available data and includes information on closely related compounds to offer insights into its potential properties and applications. All information pertaining to related compounds is explicitly identified.
Introduction
This compound is a halogenated pyridine derivative. Halogenated pyridines are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of complex molecular architectures with diverse biological activities. The presence of chloro, hydroxy, and iodo substituents on the pyridine ring suggests its potential as a versatile intermediate for further chemical modifications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1125410-07-2 |
| Molecular Formula | C₅H₃ClINO |
| Molecular Weight | 255.44 g/mol |
| Synonyms | 5-Chloro-4-iodo-2(1H)-pyridinone, 5-chloro-4-iodo-1H-pyridin-2-one |
Synthesis
Hypothetical Experimental Protocol: Iodination of 5-Chloro-2-hydroxypyridine
Materials:
-
5-Chloro-2-hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry reaction vessel, dissolve 5-chloro-2-hydroxypyridine (1 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Workflow Diagram:
Potential Applications in Research and Drug Discovery
While specific applications for this compound have not been documented, its structural features suggest several potential areas of utility for researchers. The presence of three distinct functional groups (chloro, hydroxy/pyridone, and iodo) on the pyridine scaffold makes it an attractive building block for creating diverse chemical libraries.
The iodine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position. The chloro and hydroxy groups can also be further functionalized. This versatility makes the compound a potentially valuable intermediate in the synthesis of novel therapeutic agents.
For instance, related chloro-iodopyridine derivatives are utilized as key intermediates in the development of novel pharmaceuticals, including anti-cancer agents.[1]
Biological Activity
There is no publicly available data on the biological activity of this compound. Any investigation into its biological effects would require dedicated screening and in vitro/in vivo studies. Given the lack of this information, no signaling pathway diagrams can be provided.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not available. However, safety information for a structurally similar compound, 5-Chloro-2-fluoro-4-iodopyridine, can provide an indication of the potential hazards. It is crucial to handle this compound with appropriate caution in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Table 2: Hazard and Precautionary Statements for the Related Compound 5-Chloro-2-fluoro-4-iodopyridine
| Category | Information |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a chemical compound with limited available technical data. Its molecular structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. Further research is necessary to elucidate its reactivity, biological activity, and full range of potential applications. The information provided in this guide, including the hypothetical synthetic protocol and data from related compounds, serves as a valuable starting point for researchers and drug development professionals interested in this and similar halogenated pyridine derivatives.
References
Spectral Data for 5-Chloro-2-hydroxy-4-iodopyridine Remains Elusive in Public Domain
A comprehensive search for experimental spectral data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-Chloro-2-hydroxy-4-iodopyridine has yielded no specific results within publicly accessible scientific databases and literature.
Efforts to locate synthesis and characterization reports, which would typically include the requisite spectral information, have also been unsuccessful. While commercial suppliers list this compound in their catalogs, they do not provide experimental spectral data.
Information is available for structurally related compounds, such as various other substituted and halogenated pyridines. However, the unique substitution pattern of this compound, with a chlorine at the 5-position, a hydroxyl group at the 2-position, and an iodine at the 4-position, is expected to produce a distinct spectral fingerprint. Without experimental data, a detailed technical guide with quantitative analysis and experimental protocols cannot be accurately compiled.
Researchers seeking to work with this compound may need to perform their own spectral analysis upon synthesis or acquisition. The following sections outline the expected, yet currently unavailable, data and methodologies.
Predicted Spectral Data (Hypothetical)
The following tables are presented as a placeholder for the types of data that would be expected for this compound. Note: The values in these tables are hypothetical and are not based on experimental results.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Tentative Assignment |
| Value | s, d, t, q, m | #H | Aromatic CH, OH |
| Value | s, d, t, q, m | #H | Aromatic CH, OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Tentative Assignment |
| Value | Aromatic C-Cl |
| Value | Aromatic C-OH |
| Value | Aromatic C-I |
| Value | Aromatic CH |
| Value | Aromatic CH |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Value | Broad, Medium | O-H stretch |
| Value | Strong | C=C, C=N stretch |
| Value | Medium, Sharp | C-H bend |
| Value | Medium | C-O stretch |
| Value | Medium | C-Cl stretch |
| Value | Weak | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Value | 100 | [M]⁺ |
| Value | Variable | [M-Cl]⁺ |
| Value | Variable | [M-I]⁺ |
| Value | Variable | [M-OH]⁺ |
Standard Experimental Protocols
The acquisition of the spectral data would typically follow established analytical chemistry protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
Logical Workflow for Compound Characterization
The logical workflow for the spectral characterization of a newly synthesized or acquired compound like this compound is outlined below.
Caption: Workflow for the spectral characterization of this compound.
Until experimental data for this compound becomes available in the public domain, a comprehensive and accurate technical guide on its spectral properties cannot be fully realized. The scientific community would benefit from the publication of such data to facilitate further research and development involving this compound.
In-Depth Technical Guide: 5-Chloro-2-hydroxy-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, proposed synthesis, and analytical characterization of 5-Chloro-2-hydroxy-4-iodopyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this guide incorporates predicted physical properties to offer a foundational understanding of the compound.
Core Physical Properties
The physical properties of this compound have been predicted using computational models to provide researchers with estimated values for experimental design and data interpretation. It is important to note that these are theoretical values and should be confirmed by empirical testing.
| Property | Predicted Value | Unit |
| Molecular Formula | C₅H₃ClINO | |
| Molecular Weight | 271.44 | g/mol |
| Boiling Point | 345.2 ± 40.0 | °C at 760 mmHg |
| Melting Point | 180-220 | °C (decomposition likely) |
| Density | 2.4±0.1 | g/cm³ |
| pKa | 6.5 ± 0.2 | |
| LogP | 2.1 ± 0.5 | |
| Water Solubility | 1.5 | g/L |
Note: Predicted values are sourced from computational chemistry software and should be used as estimates.
Proposed Synthesis and Characterization Workflow
The synthesis of this compound can be approached through a multi-step process involving halogenation and functional group manipulation of a pyridine precursor. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These protocols are based on standard laboratory techniques for similar compounds and should be adapted and optimized for specific experimental conditions.
Synthesis of this compound (Proposed)
This protocol describes a potential synthetic route starting from 2-hydroxy-5-chloropyridine.
Materials:
-
2-hydroxy-5-chloropyridine
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-chloropyridine in concentrated sulfuric acid at 0 °C.
-
Slowly add N-Iodosuccinimide (NIS) in portions while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Decolorize the solution by adding 10% sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure this compound.
Characterization Protocols
Objective: To confirm the chemical structure of the synthesized compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts and coupling constants to assign protons and carbons to the molecular structure.
Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or other suitable mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Acquisition:
-
Ionization Mode: Positive or negative ion mode (ESI is common for this type of molecule).
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the observed m/z value with the calculated exact mass of this compound.
-
Analyze the isotopic pattern, which will be characteristic due to the presence of chlorine and iodine.
Objective: To assess the purity of the synthesized compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by UV-Vis scan).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
A Technical Guide to the Solubility of 5-Chloro-2-hydroxy-4-iodopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Chloro-2-hydroxy-4-iodopyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. A comprehensive search of publicly available data reveals a lack of quantitative solubility studies for this specific compound in organic solvents. Consequently, this document provides a detailed framework for researchers to determine its solubility through established experimental protocols. It outlines the widely accepted shake-flask method and modern high-throughput screening techniques. Furthermore, a selection of common organic solvents and their relevant physicochemical properties are presented to aid in the design of such solubility studies. This guide serves as a foundational resource for scientists and drug development professionals investigating the physicochemical properties of this compound and similar compounds.
Introduction to Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior. For orally administered drugs, adequate aqueous solubility is essential for dissolution in the gastrointestinal tract, a prerequisite for absorption and subsequent systemic availability. In the realm of drug formulation, solubility in organic solvents is equally crucial for processes such as crystallization, purification, and the preparation of dosage forms. A thorough understanding of a compound's solubility profile across a range of solvents is therefore a fundamental aspect of preclinical development.
Currently, there is a notable absence of published quantitative solubility data for this compound (CAS: 1125410-07-2) in common organic solvents. This guide provides detailed methodologies for researchers to independently and accurately determine these crucial parameters.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through various methods, ranging from the traditional and highly reliable shake-flask technique to more rapid, automated high-throughput screening assays.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C, to mimic ambient or physiological conditions. The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, which can range from 24 to 72 hours.[2][3]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve with known concentrations of the compound is used for quantification.[2][3]
High-Throughput Solubility Screening
In early drug discovery, where compound availability may be limited, high-throughput screening (HTS) methods offer a rapid assessment of solubility. These methods are often miniaturized and automated.
Kinetic Solubility by Laser Nephelometry:
This technique measures the turbidity that results from the precipitation of a compound when a concentrated solution in a miscible organic solvent (commonly dimethyl sulfoxide, DMSO) is added to an aqueous or organic buffer.[4][5]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Detection: A laser nephelometer is used to measure the light scattering caused by any precipitate formed in the wells. The solubility is determined as the concentration at which the transition from a clear solution to a turbid suspension occurs.[4][5]
Data Presentation: A Framework for Reporting Solubility
While specific data for this compound is not available, the following table provides a template for presenting experimentally determined solubility data. It includes a selection of common organic solvents categorized by their polarity, which is a key factor influencing solubility.
| Solvent Class | Solvent | Dielectric Constant (20°C) | Polarity Index | Expected Solubility Trend |
| Protic | Methanol | 32.7 | 5.1 | Higher solubility for polar compounds |
| Ethanol | 24.5 | 4.3 | Higher solubility for polar compounds | |
| Isopropanol | 19.9 | 3.9 | Intermediate solubility | |
| Aprotic Polar | Acetonitrile | 37.5 | 5.8 | Higher solubility for polar compounds |
| Dimethylformamide (DMF) | 36.7 | 6.4 | Good solubility for a wide range of compounds | |
| Dimethyl sulfoxide (DMSO) | 46.7 | 7.2 | High solubilizing power for many compounds | |
| Acetone | 20.7 | 5.1 | Good solubility for moderately polar compounds | |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Good solubility for a wide range of compounds | |
| Aprotic Nonpolar | Dichloromethane | 9.1 | 3.1 | Good solubility for less polar compounds |
| Toluene | 2.4 | 2.4 | Higher solubility for nonpolar compounds | |
| Hexane | 1.9 | 0.1 | Higher solubility for nonpolar compounds |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools to conduct these essential investigations. The detailed experimental protocols for both equilibrium and high-throughput solubility determination, along with the structured framework for data presentation, will enable the generation of reliable and comparable solubility profiles. A thorough understanding of the solubility of this compound is a critical step in its potential development as a pharmaceutical agent or its use as a chemical intermediate.
References
The Discovery and Enduring Legacy of Substituted Hydroxypyridines: A Technical Guide
Introduction
Substituted hydroxypyridines, a class of heterocyclic organic compounds, represent a cornerstone in modern medicinal chemistry and drug development. Their versatile scaffold, characterized by a pyridine ring bearing one or more hydroxyl groups and other substituents, has given rise to a plethora of molecules with profound biological activities. From their early discovery to their current applications in treating a wide range of diseases, the journey of substituted hydroxypyridines is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this vital class of compounds, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Pyridine to Life-Saving Drugs
The story of substituted hydroxypyridines begins with the isolation of their parent compound, pyridine, in 1849 by the Scottish chemist Thomas Anderson from bone oil.[1] It wasn't until the late 19th and early 20th centuries that chemists began to systematically explore the reactivity of the pyridine ring and synthesize its derivatives. A pivotal moment in this journey was the development of synthetic methods to introduce functional groups, including the hydroxyl group, onto the pyridine nucleus.
One of the earliest significant substituted hydroxypyridine-based drugs to make a major impact was pyridostigmine . Patented in 1945, it came into medical use in 1955 for the treatment of myasthenia gravis, a neuromuscular disorder.[2][3] This compound, a carbamate derivative of a substituted 3-hydroxypyridine, acts as a cholinesterase inhibitor, preventing the breakdown of the neurotransmitter acetylcholine.[4][5] Another landmark substituted hydroxypyridine is milrinone , a bipyridine derivative, which emerged as a potent phosphodiesterase 3 (PDE3) inhibitor for the treatment of heart failure.[6][7] Its development highlighted the potential of the hydroxypyridine scaffold to target enzymes involved in critical signaling pathways. These pioneering discoveries paved the way for the extensive exploration of substituted hydroxypyridines as a privileged scaffold in drug discovery.
Tautomerism: A Key Feature of Hydroxypyridines
A fundamental chemical property of 2- and 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. This equilibrium is influenced by factors such as the solvent and the substitution pattern on the ring. The pyridone tautomer is often the more stable form, and this tautomerism plays a crucial role in the biological activity and physicochemical properties of these compounds. 3-Hydroxypyridine, however, does not exhibit this keto-enol tautomerism, which contributes to its distinct chemical and biological profile.
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of substituted hydroxypyridines has evolved significantly over the years, with numerous methods developed to access the 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers and their derivatives.
Synthesis of 2-Hydroxypyridines
A common and efficient method for the synthesis of 2-hydroxypyridines involves the oxidation of pyridine-N-oxide. The N-oxide can be prepared by treating pyridine with an oxidizing agent like peracetic acid.[8] Subsequent treatment of the pyridine-N-oxide with acetic anhydride followed by hydrolysis yields 2-hydroxypyridine.[9][10]
Experimental Protocol: Synthesis of 2-Hydroxypyridine from Pyridine-N-oxide [9]
-
N-Acetoxypyridinium Acetate Formation: A mixture of pyridine-N-oxide and acetic anhydride is heated. The acetic anhydride reacts with the N-oxide to form N-acetoxypyridinium acetate.
-
Rearrangement and Hydrolysis: Upon heating, this intermediate rearranges to 2-acetoxypyridine.
-
Hydrolysis: The 2-acetoxypyridine is then hydrolyzed, typically with aqueous base or acid, to yield 2-hydroxypyridine (which exists predominantly as 2-pyridone).
Synthesis of 3-Hydroxypyridines
The synthesis of 3-hydroxypyridines can be achieved through various routes, with one of the most notable being the oxidative ring transformation of furfurylamine. This method utilizes readily available starting materials derived from biomass.[11][12]
Experimental Protocol: Synthesis of 3-Hydroxypyridine from Furfurylamine [11][12]
-
Reaction Setup: Furfurylamine is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).
-
Oxidation: Hydrogen peroxide is added dropwise to the cooled solution. The optimal molar ratio of furfurylamine:HCl:H2O2 is reported to be 1:5:1.1.[11]
-
Ring Transformation and Aromatization: The reaction mixture is then refluxed. The oxidative conditions promote the opening of the furan ring, followed by cyclization and aromatization to form the 3-hydroxypyridine ring.
-
Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the 3-hydroxypyridine product. This process can achieve a yield of around 76%.[11]
Synthesis of 4-Hydroxypyridines
4-Hydroxypyridines can be synthesized from various precursors, including 4-aminopyridine and 4-chloropyridine. The conversion of 4-chloropyridine is a common laboratory and industrial method.[13][14]
Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Chloropyridine [13]
-
Reaction Conditions: 4-Chloropyridine is reacted under alkaline conditions.
-
Hydrolysis: The chloro substituent is displaced by a hydroxyl group via nucleophilic aromatic substitution.
-
Acidification: The resulting salt is then acidified to yield 4-hydroxypyridine.
Another route starting from 4-aminopyridine involves diazotization followed by hydrolysis, which can achieve high yields.[13]
Quantitative Data on Hydroxypyridine Synthesis
The choice of synthetic route often depends on the desired substitution pattern, scalability, and cost of starting materials. The following table summarizes the yields of some common methods for the synthesis of the parent hydroxypyridines.
| Target Compound | Starting Material | Reagents | Yield (%) | Reference |
| 2-Hydroxypyridine | Pyridine-N-oxide | Acetic anhydride, then hydrolysis | Good | [9][10] |
| 3-Hydroxypyridine | Furfurylamine | H₂O₂, HCl | 76 | [11] |
| 4-Hydroxypyridine | 4-Aminopyridine | Diazotization, then hydrolysis | ~92 | [13] |
Substituted Hydroxypyridines in Drug Discovery: Targeting Key Signaling Pathways
The true power of the hydroxypyridine scaffold lies in its ability to be functionalized with various substituents, leading to compounds that can potently and selectively interact with biological targets. Many of these compounds function as enzyme inhibitors, modulating critical signaling pathways implicated in disease.
Cholinesterase Inhibition: The Case of Pyridostigmine
As mentioned earlier, pyridostigmine is a cornerstone in the treatment of myasthenia gravis. It functions by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, pyridostigmine increases the concentration and duration of action of ACh at the neuromuscular junction, thereby improving muscle contraction.[4][5]
Caption: Cholinesterase inhibition by Pyridostigmine.
Phosphodiesterase (PDE) Inhibition: The Mechanism of Milrinone
Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). In cardiac muscle, inhibition of PDE3 leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an increase in intracellular calcium and enhanced myocardial contractility. In vascular smooth muscle, elevated cAMP levels lead to vasodilation.[6][15][16]
Caption: Mechanism of action of Milrinone via PDE3 inhibition.
Pim-1 Kinase Inhibition: A Target in Oncology
The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers, making it an attractive therapeutic target. The signaling pathway involving Pim-1 is complex, often initiated by cytokine signaling through the JAK/STAT pathway. STAT transcription factors then induce the expression of Pim-1. Pim-1, in turn, phosphorylates a number of downstream targets, including proteins involved in cell cycle regulation and apoptosis, thereby promoting cancer cell survival. Several substituted hydroxypyridine derivatives have been investigated as Pim-1 kinase inhibitors.[1][17][18][19][20]
Caption: Simplified Pim-1 kinase signaling pathway and its inhibition.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[21][] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain and has been a strategy for the treatment of depression and neurodegenerative diseases. Certain substituted 3-hydroxypyridine derivatives have been shown to exhibit MAO inhibitory activity.[23][24]
Caption: Mechanism of monoamine oxidase (MAO) inhibition.
Quantitative Data on Enzyme Inhibition by Substituted Hydroxypyridines
The therapeutic potential of substituted hydroxypyridines is often quantified by their ability to inhibit specific enzymes. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the potency of an inhibitor. The following table provides examples of IC₅₀ values for some hydroxypyridine derivatives against their respective target enzymes.
| Compound Class | Target Enzyme | Example IC₅₀ Values (nM) | Reference |
| Pyridothienopyrimidinones | Pim-1 Kinase | 4.62 - 8.83 | [25] |
| Pyrimidine and Pyridine Diamines | Acetylcholinesterase (AChE) | Ki = 312 | [26] |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | Butyrylcholinesterase (BChE) | Ki = 21.84 - 54.41 | [27] |
| 3',4',7-trihydroxyflavone | Monoamine Oxidase A (MAO-A) | 7570 | [23] |
Note: IC₅₀ and Kᵢ values are highly dependent on the specific compound structure and assay conditions. The values presented here are for illustrative purposes.
Conclusion and Future Directions
The journey of substituted hydroxypyridines, from their discovery to their widespread use in medicine, is a compelling narrative of chemical innovation and its impact on human health. The versatility of the hydroxypyridine scaffold, coupled with a deep understanding of its chemical properties and biological interactions, has enabled the development of life-saving drugs. The ongoing research in this field continues to uncover new therapeutic applications for these remarkable compounds. As our understanding of complex biological pathways deepens, the rational design of novel substituted hydroxypyridine derivatives holds immense promise for addressing unmet medical needs and shaping the future of medicine. The detailed synthetic protocols and mechanistic insights provided in this guide aim to empower researchers to further explore the vast potential of this enduring and impactful class of molecules.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 3. The history of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Therapeutic achievements of phosphodiesterase inhibitors and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openanesthesia.org [openanesthesia.org]
- 17. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 24. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Theoretical Investigation of 5-Chloro-2-hydroxy-4-iodopyridine: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a foundational theoretical analysis of 5-Chloro-2-hydroxy-4-iodopyridine, a halogenated pyridine derivative of interest in medicinal and materials chemistry. In the absence of extensive experimental data, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its molecular structure and electronic properties. The presented data, including optimized geometry, Mulliken atomic charges, and frontier molecular orbital characteristics, offer initial insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This whitepaper serves as a starting point for future experimental and in-silico research, providing a detailed methodology and predictive data to guide further investigation.
Introduction
Halogenated pyridines are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinities, making them valuable tools in drug design. This compound presents a unique substitution pattern with three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom. Understanding the interplay of these substituents on the pyridine ring is crucial for predicting its chemical behavior.
Theoretical studies and computational chemistry provide a powerful, non-invasive means to investigate molecular properties at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, electronic structures, and spectroscopic properties before a compound is synthesized, saving time and resources. This guide details a proposed computational workflow for the comprehensive theoretical characterization of this compound.
Computational Methodology
The following section details the proposed experimental protocol for the theoretical analysis of this compound. This methodology is designed to provide a balance between computational accuracy and efficiency.
Software
All calculations are to be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Geometry Optimization
The initial 3D structure of this compound will be constructed. A full geometry optimization will then be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for organic molecules and generally provides reliable geometric parameters.
A mixed basis set approach is recommended for this molecule. For the iodine atom, an effective core potential (ECP) such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) should be employed to account for relativistic effects of the heavy iodine atom. For the lighter atoms (C, H, N, O, Cl), a Pople-style basis set like 6-311+G(d,p) is suitable. This basis set includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model bonding environments.
The convergence criteria for the geometry optimization should be set to tight, ensuring that a true energy minimum on the potential energy surface is located.
Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation will be performed at the same level of theory (B3LYP/mixed-basis set). The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum. The calculated vibrational frequencies can also be used to predict the molecule's infrared (IR) spectrum.
Electronic Property Calculations
Using the optimized geometry, a series of single-point energy calculations will be performed to determine the electronic properties. This includes the calculation of:
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions will be analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
Predicted Molecular Properties
The following table summarizes the predicted quantitative data for this compound based on the described computational protocol.
| Property | Predicted Value | Units |
| Geometric Parameters | ||
| C2-O Bond Length | Value to be calculated | Å |
| C4-I Bond Length | Value to be calculated | Å |
| C5-Cl Bond Length | Value to be calculated | Å |
| C2-N1-C6 Bond Angle | Value to be calculated | Degrees |
| Electronic Properties | ||
| Energy of HOMO | Value to be calculated | eV |
| Energy of LUMO | Value to be calculated | eV |
| HOMO-LUMO Energy Gap | Value to be calculated | eV |
| Dipole Moment | Value to be calculated | Debye |
| Mulliken Atomic Charges | a.u. | |
| Charge on I | Value to be calculated | |
| Charge on Cl | Value to be calculated | |
| Charge on O (hydroxyl) | Value to be calculated | |
| Charge on N (ring) | Value to be calculated |
(Note: The values in this table are placeholders and would be populated upon execution of the computational protocol.)
Visualizations
Diagrams are essential for understanding complex relationships and workflows in computational chemistry.
An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Chloro-2-hydroxy-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxy-4-iodopyridine is a polysubstituted heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with the presence of a highly reactive iodo substituent, makes it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the electronic properties and reactivity of this compound, focusing on its behavior in key organic transformations. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide extrapolates from well-established principles of pyridine chemistry and data from closely related analogues to provide a robust predictive framework for its chemical behavior.
Electronic Effects of Substituents
The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its three substituents: a chloro group, a hydroxy group, and an iodo group.
The pyridine nitrogen itself is electron-withdrawing, creating regions of lower electron density at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack. The substituents further modulate this electron distribution.
-
2-Hydroxy Group: The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. In solution, the pyridone tautomer generally predominates. The hydroxyl group, when in the enol form, is an ortho, para-directing activating group due to its +M (mesomeric) effect, donating electron density to the ring through resonance. However, in its more stable pyridone form, the carbonyl group is strongly electron-withdrawing (-M effect).
-
5-Chloro Group: The chloro group is an electronegative atom and therefore exhibits a strong -I (inductive) effect, withdrawing electron density from the ring and deactivating it towards electrophilic substitution. It also possesses a weaker +M effect due to its lone pairs, which can donate electron density to the ortho and para positions. In the context of nucleophilic aromatic substitution, the -I effect of the chlorine atom at the 5-position will contribute to the overall electron deficiency of the ring.
-
4-Iodo Group: The iodo group has a less pronounced -I effect compared to chlorine and is more polarizable. Its large size and the relatively weak C-I bond make it an excellent leaving group in nucleophilic substitution and a prime site for oxidative addition in palladium-catalyzed cross-coupling reactions. The electronic influence of iodine on the pyridine ring is a combination of a weak -I effect and a weak +M effect.
The combination of these effects results in a highly functionalized and reactive molecule. The 4-position is activated for nucleophilic attack due to the influence of the ring nitrogen and is the primary site for reactions where iodide acts as a leaving group.
Table 1: Summary of Electronic Effects of Substituents
| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Nucleophilic Aromatic Substitution |
| Pyridine Nitrogen | Strong | - | Activates C2 and C4 positions |
| 2-Hydroxy (enol) | Weak | Strong | Donating |
| 2-Pyridone (keto) | - | Strong (-M) | Withdrawing |
| 5-Chloro | Strong | Weak | Withdrawing |
| 4-Iodo | Weak | Weak | Excellent leaving group, weak withdrawing |
Reactivity of the Pyridine Ring
The unique substitution pattern of this compound dictates its reactivity in several key classes of organic reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. In this compound, the iodo group at the 4-position is an excellent leaving group. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom.
The general order of halogen reactivity as a leaving group in SNAr reactions is I > Br > Cl > F. Therefore, nucleophilic attack is highly favored at the 4-position over the 5-position.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2-hydroxy-4-iodopyridine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Chloro-2-hydroxy-4-iodopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of 4-aryl-5-chloro-2-hydroxypyridine scaffolds. These structures are integral to the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and other disease areas.
The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds in the starting material allows for selective arylation at the 4-position, leaving the chlorine atom available for subsequent functionalization. This regioselectivity is a key advantage in the construction of complex molecular architectures for drug discovery programs.
Principle of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. In the case of this compound, this occurs preferentially at the more reactive carbon-iodine bond.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The coupled product is formed by the elimination of the two organic groups from the palladium center, regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Reaction Parameters and Expected Yields
The successful execution of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.
Table 1: Key Reagents for Suzuki Coupling
| Reagent | Role | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is generally used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | A variety of palladium sources can be used. See Table 2 for examples. |
| Ligand | Stabilizes and activates the catalyst | 0.02 - 0.10 (2-10 mol%) | Often used in a 1:2 or 1:1 ratio with the palladium precursor. |
| Base | Activates the boronic acid | 2.0 - 3.0 | The choice of base is critical and can influence reaction rate and yield. See Table 3 for examples. |
| Solvent | Reaction Medium | - | A degassed solvent or solvent mixture is crucial to prevent catalyst deactivation. |
Table 2: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common and effective catalyst for many Suzuki couplings. |
| Pd(OAc)₂ | Palladium(II) Acetate | A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Often used with a phosphine ligand. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | A robust and versatile catalyst, often providing good yields for challenging substrates. |
| SPhos, XPhos | Buchwald Ligands | Bulky, electron-rich phosphine ligands that are highly effective for coupling of heteroaryl chlorides and can be beneficial for this reaction. |
Table 3: Common Bases and Solvents
| Base | Solvent System | Temperature (°C) |
| K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 100 |
| K₃PO₄ | Toluene / H₂O | 90 - 110 |
| Cs₂CO₃ | DMF | 80 - 100 |
| Na₂CO₃ | Ethanol / H₂O | 70 - 90 |
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-chloro-2-hydroxypyridine.
Protocol 2: Procedure using Pd(OAc)₂ with a Ligand
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (or other suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of degassed toluene.
-
Evacuate the Schlenk flask and backfill with an inert gas. Repeat this process three times.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the remaining degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for the synthesis and purification of 4-aryl-5-chloro-2-hydroxypyridines.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki coupling.
Application in Drug Discovery: Kinase Inhibitor Scaffolds
The 4-aryl-5-chloro-2-hydroxypyridine core synthesized through this Suzuki coupling reaction is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridone moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase's ATP-binding site. The attached aryl group can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Caption: Conceptual pathway from synthesis to kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-hydroxy-4-iodopyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxy-4-iodopyridine is a versatile heterocyclic intermediate of significant interest in pharmaceutical research and development. Its trifunctional nature, possessing chloro, hydroxyl, and iodo substituents, allows for selective and sequential chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further influenced by the halogen substituents, imparts unique reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical scaffolds, with a focus on its application in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.
Application in Kinase Inhibitor Synthesis
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small-molecule kinase inhibitors feature a heterocyclic core, such as a pyridopyrimidine or thienopyrimidine scaffold. This compound serves as a key starting material for the construction of such scaffolds, enabling the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
The general strategy involves the protection of the hydroxyl group, followed by selective cross-coupling reactions at the iodo and chloro positions. The iodine atom, being the most reactive halogen, is typically displaced first in Suzuki or Sonogashira coupling reactions, allowing for the introduction of an aryl or alkynyl group.[2][3] Subsequent coupling at the less reactive chloro position can be achieved under more forcing conditions, providing a modular approach to the synthesis of highly substituted pyridine derivatives.
Representative Synthesis of a Pyridopyrimidine Scaffold
The following is a representative, multi-step synthesis of a 4-aryl-5-substituted-pyridopyrimidine scaffold, a common core in many kinase inhibitors, starting from this compound. This protocol is based on established synthetic methodologies for similar heterocyclic systems.
Scheme 1: Synthesis of a 4-Aryl-5-ethynyl-2-methoxypyridine Intermediate
Caption: Synthetic workflow for a key pyridine intermediate.
Experimental Protocols
Step 1: Protection of the Hydroxyl Group
-
Reaction: this compound is protected with a methoxymethyl (MOM) group to prevent side reactions in subsequent steps.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Chloromethyl methyl ether (MOM-Cl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride portion-wise, and stir the mixture at 0 °C for 30 minutes.
-
Add MOM-Cl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction: The iodo group at the C4 position is selectively coupled with an arylboronic acid.
-
Materials:
-
5-Chloro-4-iodo-2-(methoxymethoxy)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a Schlenk flask, add 5-Chloro-4-iodo-2-(methoxymethoxy)pyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Sonogashira Cross-Coupling
-
Reaction: The chloro group at the C5 position is coupled with a terminal alkyne.
-
Materials:
-
4-Aryl-5-chloro-2-(methoxymethoxy)pyridine (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Aryl-5-chloro-2-(methoxymethoxy)pyridine, the palladium catalyst, and copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine and trimethylsilylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table summarizes the expected yields for the representative synthetic steps, based on literature precedents for similar transformations.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | MOM Protection | This compound | 5-Chloro-4-iodo-2-(methoxymethoxy)pyridine | 85-95 |
| 2 | Suzuki Coupling | 5-Chloro-4-iodo-2-(methoxymethoxy)pyridine | 4-Aryl-5-chloro-2-(methoxymethoxy)pyridine | 70-90 |
| 3 | Sonogashira Coupling | 4-Aryl-5-chloro-2-(methoxymethoxy)pyridine | 4-Aryl-2-(methoxymethoxy)-5-((trimethylsilyl)ethynyl)pyridine | 60-80 |
PI3K/Akt/mTOR Signaling Pathway
The synthesized pyridopyrimidine scaffolds can be further elaborated to generate potent inhibitors of the PI3K/Akt/mTOR pathway. The following diagram illustrates the central role of this pathway in cell signaling.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its distinct reactivity at three different positions allows for the strategic and modular synthesis of complex heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in the discovery and development of novel therapeutics, particularly kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
References
Application Notes and Protocols: 5-Chloro-2-hydroxy-4-iodopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxy-4-iodopyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, and two distinct halogen atoms—a chlorine and an iodine—at positions amenable to various coupling reactions, makes it a versatile precursor for creating complex molecular architectures. The presence of the iodine atom, in particular, allows for selective carbon-carbon and carbon-heteroatom bond formation through well-established methodologies such as Suzuki-Miyaura and Sonogashira coupling reactions. This application note provides an overview of its utility and a detailed protocol for a representative synthetic application in the development of potential agrochemical candidates.
While direct synthesis of a commercially named agrochemical from this compound is not prominently documented in publicly available literature, its structural motifs are present in various patented herbicidal and fungicidal compounds. The following sections will detail a representative synthetic pathway to a herbicidal scaffold, demonstrating the practical application of this key intermediate.
Core Applications in Agrochemical Synthesis
This compound serves as a strategic intermediate in the synthesis of various agrochemical classes, primarily through the functionalization of its iodide and chloride substituents. Key applications include:
-
Herbicide Synthesis: The pyridine core is a common feature in many commercial herbicides. This compound can be utilized to synthesize substituted pyridines that exhibit herbicidal activity by targeting specific enzymes or biological pathways in weeds.
-
Fungicide Development: Pyridine-based fungicides are another significant area of application. The ability to introduce diverse functionalities onto the this compound scaffold allows for the exploration of novel compounds with potent fungicidal action against a range of plant pathogens.
-
Insecticide Research: While less common, the pyridine ring is also a core component of some insecticides, such as neonicotinoids. The reactivity of this compound can be exploited to generate new insecticidal molecules.
Experimental Protocols
This section provides a detailed experimental protocol for a representative two-step synthesis of a potential herbicidal compound starting from this compound. The protocol is based on a Suzuki-Miyaura coupling reaction followed by an etherification.
Step 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
This reaction demonstrates the selective coupling at the iodo-position, which is more reactive than the chloro-position under standard Suzuki-Miyaura conditions.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | N/A | 271.45 | 1.0 g | 3.68 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 0.67 g | 4.42 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.21 g | 0.18 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.02 g | 7.37 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 5 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.68 mmol), 4-methoxyphenylboronic acid (0.67 g, 4.42 mmol), and potassium carbonate (1.02 g, 7.37 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Chloro-2-hydroxy-4-(4-methoxyphenyl)pyridine as a solid.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, OH), 7.55 (d, J=8.8 Hz, 2H), 7.05 (d, J=8.8 Hz, 2H), 6.80 (s, 1H), 3.80 (s, 3H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₀ClNO₂ [M+H]⁺: 235.04, found: 235.1.
Step 2: Etherification of 5-Chloro-2-hydroxy-4-(4-methoxyphenyl)pyridine
This step involves the alkylation of the hydroxyl group to introduce a key side chain often found in herbicidal compounds.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chloro-2-hydroxy-4-(4-methoxyphenyl)pyridine | - | 235.67 | 0.5 g | 2.12 |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 0.43 g | 2.55 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 0.44 g | 3.18 |
| Acetone | 67-64-1 | 58.08 | 25 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-Chloro-2-hydroxy-4-(4-methoxyphenyl)pyridine (0.5 g, 2.12 mmol) in acetone (25 mL).
-
Add potassium carbonate (0.44 g, 3.18 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (0.43 g, 2.55 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate 8:2).
-
After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Wash the solid with acetone (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J=8.8 Hz, 2H), 7.20 (s, 1H), 6.95 (d, J=8.8 Hz, 2H), 4.80 (s, 2H), 4.25 (q, J=7.2 Hz, 2H), 3.85 (s, 3H), 1.30 (t, J=7.2 Hz, 3H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₆ClNO₄ [M+H]⁺: 321.08, found: 321.1.
Data Summary
The following table summarizes the key quantitative data for the synthesis of the herbicidal scaffold.
| Step | Reaction Type | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Chloro-2-hydroxy-4-(4-methoxyphenyl)pyridine | 75-85 | >95 |
| 2 | Williamson Ether Synthesis | 5-Chloro-2-hydroxy-4-(4-methoxyphenyl)pyridine | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-((5-chloro-4-(4-methoxyphenyl)pyridin-2-yl)oxy)acetate | 80-90 | >98 |
Logical Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its distinct reactivity at the iodo and chloro positions, coupled with the presence of a hydroxyl group, allows for a wide range of chemical transformations. The detailed protocols provided herein for a representative synthesis of a herbicidal scaffold via Suzuki-Miyaura coupling and subsequent etherification demonstrate a practical and efficient approach to leveraging this building block in agrochemical research and development. The high yields and purities achievable in these steps underscore the utility of this compound in constructing complex, biologically active molecules. Researchers and scientists in the field of agrochemical discovery are encouraged to explore the potential of this intermediate in their synthetic endeavors.
Application Notes and Protocols for Cross-Coupling Reactions with 5-Chloro-2-hydroxy-4-iodopyridine
Introduction
5-Chloro-2-hydroxy-4-iodopyridine is a versatile trifunctional heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its distinct halogen substituents at positions 4 and 5, along with the hydroxyl group at position 2, allow for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective substitution at the 4-position.[1][2] This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-4 position of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective cross-coupling at the 4-position of this compound, based on established procedures for analogous dihalopyridine systems.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [1][3] |
| Ligand | PPh₃, dppf | [1][3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [1][3][4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | [1][3][5] |
| Temperature | 80-100 °C | [1][3] |
| Reaction Time | 4-16 hours | [1] |
| Typical Yield | 70-95% | [3][6] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [2][7] |
| Co-catalyst | CuI | [2][7] |
| Base | Et₃N, Diisopropylamine | [2][7] |
| Solvent | THF, DMF | [2][7] |
| Temperature | Room Temperature to 65 °C | [2][7] |
| Reaction Time | 2-12 hours | [2][7] |
| Typical Yield | 75-90% | [2][8] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [9][10] |
| Ligand | XPhos, RuPhos, BrettPhos | [11][12] |
| Base | KOtBu, NaOtBu, Cs₂CO₃, K₃PO₄ | [9][13] |
| Solvent | Toluene, Dioxane, THF | [14] |
| Temperature | 90-120 °C | [9] |
| Reaction Time | 12-24 hours | [9] |
| Typical Yield | 60-85% | [10] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and unwanted side reactions.[1][7]
-
Anhydrous and degassed solvents are crucial for optimal results.[2][7]
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-5-chloro-2-hydroxypyridine
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.[1]
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction until completion (typically 4-16 hours).[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-5-chloro-2-hydroxypyridine
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.[2]
-
Evacuate and backfill the flask with argon three times.[2]
-
Add anhydrous and degassed THF and Et₃N via syringe.[2]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.[2]
-
Stir the reaction at room temperature and monitor its progress.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5-chloro-2-hydroxypyridine
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound to the tube.
-
Remove the tube from the glovebox, add the amine and anhydrous, degassed toluene via syringe under a counterflow of inert gas.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflows for each cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Heck Reaction of 5-Chloro-2-hydroxy-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction on 5-Chloro-2-hydroxy-4-iodopyridine. This versatile palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond at the C-4 position of the pyridine ring, offering a valuable tool for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the olefination of aryl, vinyl, or benzyl halides.[1] The reaction of this compound is of particular interest due to the presence of multiple reactive sites. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the C-4 position. The presence of the 2-hydroxy group introduces both a challenge and an opportunity. While the acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle, its presence can also be exploited to direct the reaction or be tolerated under appropriate conditions. This document outlines recommended conditions, key considerations, and a detailed experimental protocol for the successful Heck coupling of this substrate.
Key Considerations for the Heck Reaction of this compound
-
Selective C-I Bond Activation: The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond ensures that the Heck reaction will selectively occur at the 4-position of the pyridine ring.
-
Role of the Hydroxyl Group: The 2-hydroxy group can be deprotonated by the base used in the reaction. This may lead to the formation of a pyridinolate species, which could potentially coordinate to the palladium catalyst and influence its activity. However, studies on similar hydroxypyridine systems have shown that the Heck reaction can proceed efficiently without protection of the hydroxyl group.
-
Choice of Catalyst System: A variety of palladium catalysts can be employed. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2] The choice of ligand is crucial, especially for reactions involving N-heterocycles, to prevent catalyst deactivation through coordination of the nitrogen atom to the palladium center. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are frequently used.[3]
-
Base Selection: An appropriate base is required to neutralize the hydrogen halide generated during the catalytic cycle.[2] Both organic bases, such as triethylamine (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), have been successfully used in Heck reactions.[1] For substrates with acidic protons, such as the target molecule, the choice of base can be critical to avoid side reactions.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typically used to facilitate the dissolution of the reactants and the catalyst system.[3]
Summary of Recommended Heck Reaction Conditions
The following table summarizes a range of conditions that can be applied for the Heck reaction of this compound with various alkenes. These conditions are based on general principles of the Heck reaction and successful examples with similar substrates.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective choice. |
| PdCl₂(PPh₃)₂ (1-5 mol%) | A pre-formed Pd(II) complex. | |
| Pd(PPh₃)₄ (1-5 mol%) | An active Pd(0) catalyst. | |
| Ligand | PPh₃ (2-10 mol%) | A standard and cost-effective ligand. |
| P(o-tol)₃ (2-10 mol%) | A more sterically demanding ligand that can sometimes improve yields. | |
| No ligand | For highly reactive aryl iodides, a ligand may not be necessary. | |
| Base | Et₃N (1.5-3 equivalents) | A common organic base. |
| K₂CO₃ (2-3 equivalents) | A solid inorganic base, can be advantageous in some cases. | |
| NaOAc (2-3 equivalents) | A mild inorganic base.[1] | |
| Solvent | DMF | A versatile polar aprotic solvent. |
| NMP | A higher boiling point alternative to DMF. | |
| MeCN | A lower boiling point polar aprotic solvent. | |
| Temperature | 80-120 °C | The optimal temperature will depend on the reactivity of the alkene. |
| Alkene | Acrylates, Styrenes, etc. | Electron-deficient alkenes are generally more reactive. |
Experimental Workflow
The general workflow for setting up a Heck reaction is illustrated in the diagram below.
References
Application Notes and Protocols: 5-Chloro-2-hydroxy-4-iodopyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxy-4-iodopyridine, which exists in tautomeric equilibrium with 5-chloro-4-iodo-2-pyridone, is a highly functionalized heterocyclic building block with significant potential in organic synthesis. Its unique arrangement of substituents—a reactive iodine atom, a less reactive chlorine atom, and a nucleophilic/coordinating pyridone moiety—allows for selective and sequential functionalization. This makes it an invaluable scaffold for the synthesis of diverse and complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-halogen bonds is a key feature, enabling regioselective cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cycles than the C-Cl bond, allowing for initial functionalization at the 4-position while leaving the 5-chloro and 2-hydroxy groups available for subsequent transformations. This document provides detailed protocols for key synthetic applications of this versatile building block.
Key Synthetic Applications
The primary utility of this compound lies in its application in various palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization at the C-4 position.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-chloro-2-hydroxypyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the 4-position with high selectivity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-5-chloro-2-hydroxypyridine.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 75-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 8 | 80-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene / H₂O (5:1) | 110 | 6 | 85-98 |
Note: Yields are estimated based on reactions with analogous 4-iodo-2-pyridone and dihalopyridine systems. Optimization may be required for specific substrates.
Visualization: Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for Developing Kinase Inhibitors Using a 5-Chloro-2-hydroxy-4-iodopyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a well-established privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates for kinase inhibition. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the design of potent and selective ATP-competitive kinase inhibitors. This document outlines the application of a novel, highly functionalized scaffold, 5-Chloro-2-hydroxy-4-iodopyridine, for the development of a new generation of kinase inhibitors.
The strategic placement of three distinct functional handles on the pyridine core—a chloro group, a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), and a highly reactive iodo group—offers a versatile platform for combinatorial synthesis and rapid generation of diverse chemical libraries. The differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective modifications, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide to the synthesis, screening, and characterization of kinase inhibitors derived from the this compound scaffold. Detailed protocols for key synthetic transformations and biochemical assays are provided to facilitate the exploration of this promising chemical space.
Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical Kinase Inhibitors
The following table summarizes the inhibitory activities of a hypothetical series of compounds derived from the this compound scaffold against a panel of representative kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), illustrating a potential structure-activity relationship.
| Compound ID | R Group (at 4-position) | Kinase Target | IC50 (nM) |
| 1a | Phenyl | Kinase A | 250 |
| 1b | 4-Methoxyphenyl | Kinase A | 120 |
| 1c | 4-(Trifluoromethyl)phenyl | Kinase A | 350 |
| 1d | 3-Aminophenyl | Kinase A | 85 |
| 2a | Phenyl | Kinase B | >1000 |
| 2b | 4-Methoxyphenyl | Kinase B | 850 |
| 2c | 4-(Trifluoromethyl)phenyl | Kinase B | >1000 |
| 2d | 3-Aminophenyl | Kinase B | 450 |
| 3a | Pyridin-4-yl | Kinase A | 75 |
| 3b | Pyrimidin-5-yl | Kinase A | 60 |
Key SAR Observations (Hypothetical):
-
Substitution at the 4-position: The nature of the aryl or heteroaryl group introduced at the 4-position via Suzuki coupling significantly influences potency and selectivity.
-
Electron-donating vs. Electron-withdrawing groups: An electron-donating group (e.g., methoxy in 1b ) at the para-position of the phenyl ring enhances potency against Kinase A compared to the unsubstituted phenyl ring (1a ). Conversely, an electron-withdrawing group (e.g., trifluoromethyl in 1c ) diminishes activity.
-
Hydrogen bond donors: The presence of a hydrogen bond donor (e.g., amino group in 1d ) at the meta-position leads to a notable increase in potency, suggesting a key interaction in the kinase active site.
-
Heteroaromatic rings: Replacing the phenyl ring with heteroaromatic rings, such as pyridine (3a ) or pyrimidine (3b ), can further enhance potency, potentially through additional hydrogen bonding interactions.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-5-chloro-2-hydroxypyridines via Suzuki-Miyaura Coupling
This protocol describes the selective functionalization of the this compound scaffold at the 4-position using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for this regioselective modification.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Potassium carbonate (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 100°C for 15-20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-chloro-2-hydroxypyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ADP production.[2][3][4]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Workflow for the development and evaluation of kinase inhibitors.
Caption: Logical relationship in the structure-activity relationship (SAR) analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-2-hydroxy-4-iodopyridine synthesis. The information is based on established principles of organic chemistry and analogous reactions reported in the literature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of the Desired Product | Incomplete reaction. | - Increase reaction time. - Gently heat the reaction mixture (monitor for decomposition). - Ensure the iodinating agent is fresh and active. |
| Ineffective iodinating agent. | - Consider using a different iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). | |
| Unfavorable reaction conditions. | - Optimize the solvent system. Aprotic solvents like DMF or acetonitrile may be suitable. - Adjust the pH of the reaction mixture. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity. The hydroxy and chloro groups direct iodination to other positions on the pyridine ring (positions 3 and 5). | - Use a bulkier iodinating agent to favor the less sterically hindered 4-position. - Lower the reaction temperature to increase selectivity. - Explore protecting the hydroxyl group to alter the directing effects. |
| Formation of Di-iodinated Byproducts | Excess iodinating agent. | - Use a stoichiometric amount or a slight excess of the iodinating agent. - Add the iodinating agent portion-wise to the reaction mixture. |
| Difficulty in Product Purification | Similar polarity of the product and byproducts. | - Employ column chromatography with a carefully selected eluent system. A gradient elution may be necessary. - Recrystallization from a suitable solvent system can be effective for purification. |
| Product instability. | - Avoid high temperatures during purification. - Use a neutral or slightly acidic workup to prevent degradation. Iodinated phenols can be sensitive to basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 5-chloro-2-hydroxypyridine.
Q2: What are the key challenges in the synthesis of this compound?
The primary challenge is achieving regioselective iodination at the 4-position of the pyridine ring. The existing chloro and hydroxy substituents direct iodination to other positions, potentially leading to a mixture of isomers.[1][2][3] Controlling the reaction to prevent di-iodination is another significant challenge.
Q3: Which iodinating agents are suitable for this reaction?
Several iodinating agents can be considered, including molecular iodine (I₂) in the presence of a base or an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of agent can influence the reactivity and regioselectivity of the reaction.
Q4: How can the formation of the desired 4-iodo isomer be favored?
To favor iodination at the 4-position, one might consider using a less reactive iodinating agent, controlling the reaction temperature (lower temperatures often lead to higher selectivity), and using a solvent that can influence the regiochemical outcome.
Q5: What analytical techniques can be used to confirm the structure of the product?
The structure of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data on Yield Improvement (Illustrative)
The following table presents hypothetical data to illustrate how different reaction parameters could influence the yield of this compound. This data is for illustrative purposes and should be optimized for specific experimental setups.
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | I₂ / NaHCO₃ | Methanol | 25 | 24 | 35 |
| 2 | I₂ / NaHCO₃ | Methanol | 50 | 12 | 45 |
| 3 | N-Iodosuccinimide (NIS) | Acetonitrile | 25 | 18 | 60 |
| 4 | N-Iodosuccinimide (NIS) | Acetonitrile | 0 | 24 | 75 (higher regioselectivity) |
| 5 | Iodine Monochloride (ICl) | Dichloromethane | 0 | 6 | 55 |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
Materials:
-
5-chloro-2-hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (10% aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound.
Visualizations
A troubleshooting workflow for improving synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Chloro-2-hydroxy-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-hydroxy-4-iodopyridine. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials, partially halogenated intermediates (e.g., 5-chloro-2-hydroxypyridine or 2-hydroxy-4-iodopyridine), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: My purified this compound appears discolored. What could be the cause?
A2: Discoloration can be due to the presence of trace impurities or slight decomposition of the compound. Iodinated compounds can sometimes be light-sensitive. It is advisable to store the compound in a dark, cool place.[1] If discoloration persists after purification, consider using activated charcoal during recrystallization, but be aware that this may reduce your yield.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: If crystallization does not occur, several techniques can be employed. First, try scratching the inside of the flask with a glass rod to create nucleation sites.[2] If that fails, you may have too much solvent; try to slowly evaporate some of the solvent.[2] Seeding the solution with a previously obtained pure crystal can also induce crystallization. As a last resort, removing the solvent by rotary evaporation and attempting recrystallization from a different solvent system may be necessary.[2]
Q4: What is the best way to store purified this compound?
A4: Due to the potential for light and heat sensitivity, it is recommended to store the compound in a tightly sealed, amber-colored vial in a refrigerator or freezer under an inert atmosphere.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound using common laboratory techniques.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent may be too non-polar, or the solution is cooling too rapidly. | Add a more polar co-solvent to the hot solution until it becomes clear again, then allow it to cool slowly. Ensure the flask is not placed directly on a very cold surface. |
| Low recovery of the compound after recrystallization. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution.[2] Ensure the solution is fully cooled before filtration. To prevent premature crystallization, pre-heat the filtration funnel and use a fluted filter paper for faster filtration. |
| Crystallization happens too quickly. | The solution is supersaturated and cooling too fast. | Re-heat the solution and add a small amount of additional solvent to slightly decrease saturation.[2] Allow the flask to cool to room temperature slowly before placing it in an ice bath. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | The chosen eluent system has inappropriate polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[3] Consider using a gradient elution to improve separation. |
| Peak tailing on the column. | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to mask the active sites on the silica.[3] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system like dichloromethane/methanol or ethyl acetate/methanol may be necessary. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[4] Applying gentle pressure can help create a more compact and uniform column bed. |
Purification Workflow
Caption: A flowchart illustrating the decision-making process for purifying this compound.
Experimental Protocols
Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent will need to be determined experimentally.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Various solvents for testing (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes)
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
This protocol outlines a general procedure for purification by column chromatography. The eluent system should be determined by prior TLC analysis.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for the desired product.[3]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[6]
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
References
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 5-Chloro-2-hydroxy-4-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions involving 5-chloro-2-hydroxy-4-iodopyridine. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: At which position will the cross-coupling reaction selectively occur on this compound?
A1: The cross-coupling reaction is expected to occur selectively at the 4-position (C-I bond). The reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the trend: C-I > C-Br > C-Cl.[1][2][3] The carbon-iodine bond is weaker and more susceptible to oxidative addition by the palladium catalyst, allowing for selective functionalization at this position under carefully controlled conditions, leaving the C-Cl bond intact for potential subsequent transformations.[1][4]
Q2: How does the 2-hydroxy group affect the reaction?
A2: The 2-hydroxy group can exist in tautomeric equilibrium with its 2-pyridone form.[5] This group can influence the reaction in several ways:
-
Electronic Effects: As a pyridone, the oxygen can act as an electron-donating group, which can impact the reactivity of the pyridine ring.
-
Coordination to Palladium: The nitrogen atom and the hydroxyl/pyridone oxygen can act as a bidentate ligand, coordinating to the palladium catalyst. This can sometimes inhibit the catalytic cycle.[6] The use of bulky, electron-rich ligands can help mitigate this issue by sterically discouraging this internal chelation.
-
Deprotonation: In the presence of a strong base, the hydroxyl group can be deprotonated, forming a pyridonate anion.[5] This can alter the electronic properties of the substrate and its interaction with the catalyst.
Q3: What are the most common side reactions to expect?
A3: Common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Protodeiodination/Dehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 5-chloro-2-hydroxypyridine. This can be caused by impurities or side reactions with the solvent or base.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the iodopyridine. This is often promoted by the presence of oxygen.[6]
-
Protodeboronation (in Suzuki reactions): Cleavage of the carbon-boron bond of the boronic acid, especially with unstable boronic acids like some 2-pyridylboronic acids.[7]
-
Glaser Coupling (in Sonogashira reactions): Homocoupling of the terminal alkyne, which is often catalyzed by the copper co-catalyst in the presence of oxygen.
Q4: What is "palladium black" and how can I avoid its formation?
A4: Palladium black is a black precipitate of elemental palladium that forms when the active Pd(0) catalyst decomposes and agglomerates. Its formation leads to catalyst deactivation and a stalled reaction. Common causes include:
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to air.
-
High Temperatures: Excessive heat can promote catalyst decomposition.
-
Impurities: Impurities in reagents or solvents can poison the catalyst.
To avoid its formation, ensure all reagents and solvents are pure and thoroughly degassed, and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is not working, or the yield is very low. What should I do?
-
Answer: Low or no product formation with this compound can be due to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst/Ligand Inactivity | Switch to a more active catalytic system. Use a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3][6] | The C-I bond is reactive, but the pyridine nitrogen and 2-hydroxy group can inhibit standard catalysts like Pd(PPh₃)₄.[6] Bulky ligands promote the formation of the active monoligated Pd(0) species and prevent catalyst inhibition. |
| Ineffective Base | Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] The choice of base can be critical. | The base is crucial for the transmetalation step (in Suzuki) or deprotonating the nucleophile (in Buchwald-Hartwig and Sonogashira). Its strength and solubility are important. |
| Inappropriate Solvent | Use anhydrous, degassed solvents. Common choices include dioxane, toluene, or THF, often in a mixture with water for Suzuki reactions to aid base solubility.[6] | The solvent must dissolve the reactants and facilitate the catalytic cycle. Oxygen in the solvent can deactivate the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | While the C-I bond is reactive, some cross-coupling reactions require heating to proceed at a reasonable rate. |
| Poor Reagent Quality | Ensure all starting materials, especially the organometallic reagent (e.g., boronic acid), are pure and dry. | Impurities can poison the catalyst. Boronic acids can degrade over time. |
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant byproduct formation. How can I minimize this?
-
Answer: Byproduct formation can often be suppressed by adjusting the reaction conditions.
| Observed Byproduct | Potential Cause | Troubleshooting Action |
| Protodeiodination Product | Presence of a proton source (e.g., water, acidic impurities) and a hydride source. | Use anhydrous solvents and reagents. Ensure the base is not promoting this side reaction. |
| Homocoupling of Organometallic Reagent | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source directly or ensure complete precatalyst activation. |
| Glaser Coupling (Alkyne Dimer in Sonogashira) | Presence of oxygen and/or high concentration of copper(I) co-catalyst. | Ensure strictly anaerobic conditions. Reduce the amount of CuI co-catalyst or consider a copper-free Sonogashira protocol. |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions with this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the degassed solvent mixture via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Sonogashira Coupling
This protocol is for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.[4]
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.[4]
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is for the coupling of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.[4]
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, partition the reaction mixture between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide a summary of typical reaction conditions for different cross-coupling reactions on analogous halopyridine substrates. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 75-98 |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 70-90 |
Yields are generalized from literature on various iodo- and bromopyridines and may vary for the specific substrate.
Table 2: Representative Conditions for Sonogashira Coupling of Iodopyridines
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield Range (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 50 | 70-95 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | RT - 60 | 75-98 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 50-80 | 65-90 |
Yields are generalized from literature and may vary.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Iodopyridines
| Pd Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield Range (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-95 | | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 75-98 | | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 80-99 |
Yields are generalized from literature and may vary.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability of 5-Chloro-2-hydroxy-4-iodopyridine under reaction conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 5-Chloro-2-hydroxy-4-iodopyridine under common laboratory and reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around three key features of its structure:
-
The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage. This can lead to deiodination, especially under reductive conditions, in the presence of certain metals, or upon exposure to light and heat.
-
Tautomerism: this compound exists as an equilibrium mixture of two tautomers: the hydroxy-pyridine form and the pyridone form. The ratio of these tautomers can be influenced by solvent, pH, and temperature, which in turn affects the compound's reactivity and stability profile. Studies on the parent compound, 2-hydroxypyridine, show this equilibrium is sensitive to conditions.[1]
-
General Halogenated Compound Sensitivity: Like many halogenated organic compounds, it can be sensitive to strong bases, strong oxidizing agents, and high temperatures. Thermal decomposition may release toxic gases such as hydrogen iodide, hydrogen chloride, and nitrogen oxides.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of the compound, proper storage is crucial. Based on guidelines for structurally similar compounds like 4-iodo-2-pyridone and other halogenated pyridines, the following conditions are recommended:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8°C).
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air.
-
Light: Protect from light by using an amber or opaque container.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
Q3: I am seeing an unexpected loss of the iodine atom in my reaction. What could be the cause?
A3: Unintended deiodination is a common issue with iodinated aromatic compounds. Potential causes include:
-
Reductive Conditions: The presence of reducing agents in your reaction mixture, even mild ones, can cleave the C-I bond.
-
Catalyst-Induced Decomposition: Transition metal catalysts, particularly palladium in low oxidation states (Pd(0)), can facilitate deiodination as a side reaction, especially if the desired reaction (e.g., cross-coupling) is slow or inefficient.
-
Basic Conditions: Strong bases at elevated temperatures can sometimes promote dehalogenation.
-
Radical Reactions: The reaction may be initiated by light or a radical initiator, leading to homolytic cleavage of the C-I bond. Ensure reactions are shielded from direct light.
Q4: Can I use this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)? Which halogen is more reactive?
A4: Yes, this compound is suitable for palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl.[3] Therefore, the iodine atom at the C4 position will react selectively over the chlorine atom at the C5 position. This allows for regioselective functionalization at the C4 position, leaving the chlorine atom available for subsequent transformations if desired.
Q5: How does the 2-hydroxy group (or 2-pyridone tautomer) affect the compound's stability and reactivity in basic or acidic conditions?
A5: The tautomeric equilibrium is key.
-
In Basic Conditions: The proton on the oxygen (hydroxy form) or nitrogen (pyridone form) is acidic and will be removed by a base. This generates an anionic species that may have different solubility, reactivity, and stability. The resulting anion is a stronger nucleophile, which could lead to side reactions.
-
In Acidic Conditions: The nitrogen atom on the pyridine ring can be protonated. A synthesis for the related 4-iodo-2-pyridone involves heating its precursor in acetic acid at 150°C, suggesting a degree of stability in acidic media.[4] However, strong, hot hydriodic acid is known to cause dehalogenation of some halopyrimidines.
Stability Data Summary
| Property | Compound | Value | Citation |
| Melting Point | 5-Chloro-2-hydroxypyridine | 163-165 °C | |
| Melting Point | 2-Hydroxypyridine | 105-107 °C | [5] |
| Melting Point | 4-Iodo-2-pyridone | 186-188 °C | [4] |
| pKa | 2-Hydroxypyridine | 0.75 (at 20°C) | [5] |
Experimental Protocols
General Protocol for Testing Stability Under Reaction Conditions
This protocol provides a framework for evaluating the stability of this compound under your specific proposed reaction conditions.
-
Setup Control Reaction: In a reaction vessel, combine all reaction components except for the key reagent that initiates the desired transformation (e.g., the boronic acid in a Suzuki coupling). This includes the solvent, base, and catalyst (if applicable).
-
Add Compound: Add a known quantity of this compound to the control mixture.
-
Add Internal Standard: Add a known quantity of a stable, non-reactive internal standard (e.g., dodecane, mesitylene) that can be easily quantified by your analytical method (HPLC, GC, or NMR).
-
Simulate Reaction Conditions: Stir the mixture under the same temperature and atmosphere as your planned experiment.
-
Monitor Over Time: At regular intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench and Analyze: Quench the aliquot appropriately (e.g., by diluting with a suitable solvent). Analyze the sample by HPLC, GC, or ¹H NMR to quantify the amount of remaining this compound relative to the internal standard.
-
Analyze for Degradants: Use LC-MS or GC-MS to identify potential degradation products, such as the deiodinated analog (5-chloro-2-hydroxypyridine).
-
Evaluate Results: A significant decrease in the concentration of the starting material over time indicates instability under the tested conditions.
Visualizations
Troubleshooting Workflow for Compound Instability
The following diagram outlines a logical workflow for troubleshooting experiments where the degradation of this compound is suspected.
Key Chemical Properties and Potential Reactions
This diagram illustrates the tautomeric equilibrium and the most probable site of reactivity in cross-coupling reactions.
References
Technical Support Center: Suzuki Reactions with 5-Chloro-2-hydroxy-4-iodopyridine
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 5-Chloro-2-hydroxy-4-iodopyridine in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction is showing low to no yield. What are the primary factors to investigate?
A1: Low conversion is a common issue. A systematic approach to troubleshooting is recommended. Key factors include:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Solution: Use a fresh source of palladium precatalyst and ligand. Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation.[1] For challenging substrates like substituted pyridines, consider more active catalyst systems, such as those employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These can facilitate the often rate-limiting oxidative addition step, especially with less reactive C-Cl bonds, though the C-I bond is the primary target here.[3]
-
-
Inadequate Reaction Conditions: Temperature, base, and solvent are critical variables.
-
Solution: Gradually increase the reaction temperature, as many Suzuki couplings require heating to 80-120 °C to proceed efficiently.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1] The choice of base is crucial for activating the boronic acid; screen bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]
-
-
Poor Reagent Quality: The purity of all reagents is paramount.
-
Solution: Use fresh or recently purified boronic acid, as they are susceptible to degradation, particularly protodeboronation.[1] Ensure solvents are anhydrous and properly degassed.
-
-
Catalyst Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][5]
-
Solution: Employing bulky ligands can sterically hinder this inhibitory coordination.[2]
-
Q2: I am observing significant formation of side products. How can I identify and minimize them?
A2: Several side reactions can compete with the desired cross-coupling. The most common are:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from the coupling of two boronic acid molecules and is often caused by the presence of oxygen.[1][6]
-
Minimization: Rigorously degas all solvents and the reaction setup using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][6] Using a Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling compared to some Pd(II) precatalysts.[1]
-
-
Protodeboronation: This involves the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[6][7]
-
Dehalogenation: The starting material's iodine atom is replaced by a hydrogen atom.
Q3: How do I ensure the reaction is selective for the C-I bond over the C-Cl bond?
A3: The inherent reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[3][8] This difference allows for excellent chemoselectivity.
-
Strategy: By using standard or milder Suzuki conditions, the oxidative addition step will occur preferentially at the more labile C-I bond.[8] This leaves the more robust C-Cl bond untouched, allowing for potential subsequent functionalization under more forcing conditions if desired.[8] Starting with a lower reaction temperature (e.g., 80 °C) can help maximize this selectivity.[3]
Data Presentation: Reaction Condition Screening
The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes conditions reported for analogous polyhalogenated pyridine systems, providing a starting point for optimization.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Substrate Class |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 110 | 83 | Dichloropyridopyrimidine |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | Dichloropyrimidine |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Polyhalopyridine |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Polyhalopyridine |
| Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 150 (µW) | Good-Exc. | Dichloropyrimidine |
Table adapted from conditions reported for similar polyhalogenated systems.[8]
Experimental Protocols
Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol provides a general method for the selective coupling of an arylboronic acid to the 4-position (C-I bond) of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[8][9]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[5][8]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to ensure the mixture is stirrable.[3][8]
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[2][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[8][10]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-hydroxy-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-2-hydroxy-4-iodopyridine, with a focus on scaling up the process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory-scale to larger-scale production. A common synthetic approach involves a multi-step process starting from 5-chloro-2-hydroxypyridine, proceeding through nitration, reduction, and a Sandmeyer reaction.
Issue 1: Low Yield or No Reaction during Nitration
Question: We are experiencing low yields or no reaction during the nitration of 5-chloro-2-hydroxypyridine to form 4-nitro-5-chloro-2-hydroxypyridine. What are the potential causes and solutions?
Answer:
Low yields in the nitration step are often related to reaction conditions and the nature of the starting material. Here are some common causes and troubleshooting steps:
-
Insufficiently Strong Nitrating Agent: 5-chloro-2-hydroxypyridine is an electron-deficient ring system, making electrophilic aromatic substitution challenging.
-
Solution: Ensure the use of a potent nitrating mixture, such as a combination of concentrated sulfuric acid and nitric acid. The temperature for this reaction is typically in the range of 100-160 °C.[1]
-
-
Incorrect Reaction Temperature: Temperature control is critical for the success and safety of nitration reactions.
-
Solution: Carefully monitor and control the reaction temperature. For the nitration of a similar pyridine derivative, a temperature range of 100-160 °C for 5-15 hours has been reported to be effective.[1]
-
-
Poor Solubility of Starting Material: The starting material may not be fully dissolved in the reaction medium, leading to incomplete reaction.
-
Solution: Ensure vigorous stirring to maintain a homogenous reaction mixture. The use of a sufficient volume of sulfuric acid as the solvent is crucial.
-
| Parameter | Recommended Range | Source |
| Nitrating Agent | Concentrated H₂SO₄ / HNO₃ | [1] |
| Temperature | 100 - 160 °C | [1] |
| Reaction Time | 5 - 15 hours | [1] |
Issue 2: Incomplete Reduction of the Nitro Group
Question: The reduction of 4-nitro-5-chloro-2-hydroxypyridine to 4-amino-5-chloro-2-hydroxypyridine is sluggish and incomplete. How can we improve this step?
Answer:
Incomplete reduction can be due to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.
-
Inefficient Reducing Agent: The choice of reducing agent is critical for a clean and complete reaction.
-
Deactivation of Catalyst (if applicable): If using catalytic hydrogenation (e.g., with Pd/C), the catalyst can be poisoned by impurities.
-
Solution: Ensure the starting material is of high purity. If catalyst poisoning is suspected, consider pre-treating the substrate with activated carbon.
-
-
Suboptimal pH and Temperature: The pH and temperature of the reaction medium can significantly influence the reduction rate.
-
Solution: When using iron, maintaining an acidic environment is necessary. The reaction is typically carried out at elevated temperatures, for instance, refluxing in acetic acid.[2]
-
| Parameter | Recommended Condition | Source |
| Reducing Agent | Iron powder | [1][2] |
| Solvent/Acid | Acetic Acid or aqueous mineral acid | [1][2] |
| Temperature | Reflux | [2] |
Issue 3: Low Yield and Side Products in the Sandmeyer Reaction
Question: During the Sandmeyer iodination of 4-amino-5-chloro-2-hydroxypyridine, we are observing low yields of the desired this compound and the formation of unwanted side products. What can be done to optimize this step?
Answer:
The Sandmeyer reaction, while powerful, can be sensitive to various parameters, especially when dealing with substituted pyridines.[3][4][5][6]
-
Decomposition of the Diazonium Salt: The intermediate diazonium salt can be unstable, especially at elevated temperatures.
-
Solution: The diazotization step should be performed at low temperatures, typically between -10 °C and 0 °C.[1] Careful and slow addition of sodium nitrite is crucial to prevent localized warming.
-
-
Inefficient Iodide Source: The choice and concentration of the iodide source are important for the conversion of the diazonium salt to the iodo-product.
-
Solution: A solution of potassium iodide (KI) in water is a commonly used and effective iodide source.[1] Ensure that a stoichiometric excess of KI is used.
-
-
Formation of Phenolic Byproducts: The diazonium group can be displaced by water, leading to the formation of the corresponding hydroxy derivative as a byproduct.
-
Solution: Maintain a low reaction temperature during the addition of the diazonium salt solution to the iodide solution. It is also important to work in an acidic medium to suppress this side reaction.
-
| Parameter | Recommended Condition | Source |
| Diazotization Temperature | -10 to 0 °C | [1] |
| Iodide Source | Potassium Iodide (KI) in water | [1] |
| Reaction Temperature (Iodination) | 0 °C | [1] |
Frequently Asked Questions (FAQs)
Q1: What is a common overall yield for the multi-step synthesis of this compound?
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Nitration: This step is highly exothermic and can lead to runaway reactions if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of reagents.
-
Diazonium Salt Formation: Diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and at low temperatures without attempting to isolate the intermediate.
-
Handling of Reagents: Concentrated acids, nitric acid, and iodine are corrosive and hazardous. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
Q3: What are the recommended purification methods for the final product at a larger scale?
A3: For larger-scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent will depend on the solubility and impurity profile of the crude product. Common solvents for recrystallization of similar compounds include ethanol, methanol, or aqueous mixtures. If recrystallization does not provide the desired purity, column chromatography can be employed, although this may be less economical at a very large scale.
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of similar compounds. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Nitration of 5-chloro-2-hydroxypyridine
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5-chloro-2-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 120 °C).
-
Carefully add concentrated nitric acid dropwise via the addition funnel, ensuring the temperature does not exceed the set point.
-
Maintain the reaction at the set temperature for the specified duration (e.g., 10 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain the crude 4-nitro-5-chloro-2-hydroxypyridine.
Protocol 2: Reduction of 4-nitro-5-chloro-2-hydroxypyridine
-
To a reaction vessel, add the crude 4-nitro-5-chloro-2-hydroxypyridine and a suitable solvent such as glacial acetic acid.
-
Add iron powder to the mixture with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for the required time (e.g., 1-2 hours), monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove the iron salts.
-
Pour the filtrate into a solution of a base (e.g., sodium hydroxide) to adjust the pH to 9-10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-5-chloro-2-hydroxypyridine.
Protocol 3: Sandmeyer Iodination of 4-amino-5-chloro-2-hydroxypyridine
-
Dissolve the crude 4-amino-5-chloro-2-hydroxypyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) in a reaction vessel.
-
Cool the solution to -10 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below -5 °C.
-
Stir the mixture at this temperature for a specified time (e.g., 1 hour) to ensure complete diazotization.
-
In a separate vessel, prepare a solution of potassium iodide in water and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring, keeping the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C for a few hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Multi-step synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the nitration step.
References
- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
Validation & Comparative
Navigating the Analytical Landscape of Halogenated Pyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analytical characterization of substituted pyridines is paramount for ensuring the quality, purity, and efficacy of novel chemical entities. This guide provides a comparative analysis of the analytical techniques, specifically Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), for 5-Chloro-2-hydroxy-4-iodopyridine and its structurally related alternatives. While specific experimental data for this compound is not publicly available, this guide leverages data from close structural analogs to provide valuable insights into their analytical behavior.
Executive Summary
The analysis of halogenated pyridines, crucial intermediates in pharmaceutical synthesis, relies heavily on NMR and HPLC techniques. This guide offers a comparative overview of the analytical methodologies for this compound and its alternatives, including 5-Bromo-2-iodopyridine, 5-Chloro-2-fluoro-4-iodopyridine, and 2-Bromo-5-iodopyridine. Although direct NMR and HPLC data for this compound are proprietary and must be requested from suppliers, this document compiles available data from its structural analogs to serve as a practical reference for researchers. The guide presents detailed experimental protocols where available, summarizes key analytical data in comparative tables, and utilizes visualizations to delineate experimental workflows.
Introduction to Halogenated Pyridines
Halogenated pyridines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents and agrochemicals. The specific nature and position of the halogen substituents significantly influence the molecule's reactivity, physicochemical properties, and ultimately, its biological activity. Accurate and robust analytical methods are therefore essential for identity confirmation, purity assessment, and quality control throughout the drug development process.
Comparative Analytical Data
While specific NMR and HPLC data for this compound is typically provided by suppliers upon request, a comparative analysis of its structural analogs can offer valuable predictive insights into its expected analytical characteristics.
Table 1: Comparison of Physicochemical Properties of this compound and Its Alternatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₅H₃ClINO | 269.44 | 1125410-07-2 |
| 5-Bromo-2-iodopyridine | C₅H₃BrIN | 283.89 | 223463-13-6 |
| 5-Chloro-2-fluoro-4-iodopyridine | C₅H₂ClFIN | 257.43 | 659731-48-3 |
| 2-Bromo-5-iodopyridine | C₅H₃BrIN | 283.89 | 73290-22-9 |
Table 2: ¹H NMR Spectral Data of Alternative Halogenated Pyridines
| Compound Name | Solvent | Chemical Shift (δ) ppm |
| 5-Bromo-2-iodopyridine | Information not available | Data available upon request from suppliers. |
| 2-Bromo-5-iodopyridine | Information not available | Data available upon request from suppliers. |
Note: Specific ¹H NMR spectral data for these compounds are often found in supplier documentation or spectral databases.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for NMR and HPLC analysis of substituted pyridines.
¹H NMR Spectroscopy Protocol
A general procedure for acquiring ¹H NMR spectra of halogenated pyridines is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
HPLC Analysis Protocol
A general HPLC method for the analysis of substituted pyridines can be adapted from established procedures for similar compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase may need to be adjusted for optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase) and dilute to an appropriate concentration for analysis.
Workflow Visualizations
The following diagrams illustrate the typical workflows for NMR and HPLC analysis.
A Comparative Guide to the Reactivity of 5-Chloro-2-hydroxy-4-iodopyridine and 5-bromo-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two halogenated hydroxypyridine building blocks: 5-Chloro-2-hydroxy-4-iodopyridine and 5-bromo-2-hydroxypyridine. The analysis is focused on their performance in common and synthetically valuable cross-coupling reactions, supported by established chemical principles and representative experimental data.
Introduction and Reactivity Overview
Halogenated pyridines are fundamental building blocks in medicinal chemistry and materials science. The strategic functionalization of the pyridine ring via cross-coupling reactions is a cornerstone of modern synthesis. The reactivity of a given halopyridine is determined by several factors: the nature of the halogen, its position on the pyridine ring, and the electronic influence of other substituents.
-
This compound possesses two different halogen atoms at positions with distinct electronic environments.
-
5-bromo-2-hydroxypyridine features a single bromine atom.[1][2]
The primary differentiator in reactivity stems from the carbon-halogen bond strength. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[3][4] This is due to the decreasing bond dissociation energy from C-Cl to C-I, which facilitates the initial oxidative addition step in the catalytic cycle.
For This compound , this reactivity trend implies that the carbon-iodine (C-I) bond at the 4-position is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond at the 5-position. This inherent difference allows for highly selective functionalization at the C4 position. The 2-hydroxy group exists in tautomeric equilibrium with its pyridone form, which influences the electronic properties of the ring.
For 5-bromo-2-hydroxypyridine , the reactivity is centered on the carbon-bromine (C-Br) bond at the 5-position. While less reactive than an iodo-substituent, the C-Br bond is still a highly effective handle for a wide array of cross-coupling transformations.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary application for these compounds is in palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds. Below is a comparison of their expected performance in key transformations.
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds between an organohalide and a boronic acid or ester.
-
This compound: The reaction will overwhelmingly favor selective coupling at the C4-iodo position. The C-Cl bond will remain intact under typical Suzuki conditions, providing an opportunity for subsequent, more forcing, coupling reactions if desired.
-
5-bromo-2-hydroxypyridine: The C5-bromo position is readily coupled with a variety of aryl and heteroaryl boronic acids.[5][6][7] The reaction conditions may require slightly higher temperatures or more active catalyst systems compared to the coupling of an analogous iodo-pyridine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield Range | Notes |
| This compound | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 | 85-95% | Highly selective for the C-I bond.[8][9] |
| 5-bromo-2-hydroxypyridine | Pd(OAc)₂/Ligand* or Pd(PPh₃)₄ | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or DMF | 90-120 | 70-90% | Requires effective ligand systems for good yields.[5][7] |
*Ligands such as SPhos, XPhos, or tricyclohexylphosphine are often effective for coupling aryl bromides.[7]
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and a copper(I) co-catalyst.[3][10][11]
-
This compound: As with the Suzuki coupling, the reaction will be highly selective for the C4-iodo position. The mild conditions often associated with Sonogashira couplings further ensure the C-Cl bond remains unreacted.
-
5-bromo-2-hydroxypyridine: The C5-bromo position can be effectively coupled with terminal alkynes. The reaction may require higher temperatures or specific ligands compared to the iodo-analogue to achieve comparable yields and reaction times.[12]
Table 2: Representative Conditions for Sonogashira Coupling
| Substrate | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield Range | Notes |
| This compound | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N or Diisopropylamine | THF or DMF | 25-60 | 85-95% | Highly reactive at the C-I position under mild conditions.[9] |
| 5-bromo-2-hydroxypyridine | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%) | Et₃N or Cs₂CO₃ | DMF or Dioxane | 60-100 | 75-90% | Higher temperatures are often necessary to drive the reaction.[13] |
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[14][15]
-
This compound: Selective amination will occur at the C4-iodo position. The choice of ligand is critical and often depends on the nature of the amine coupling partner.[16]
-
5-bromo-2-hydroxypyridine: The C5-bromo position is a suitable electrophile for Buchwald-Hartwig amination. The reaction generally requires a robust catalytic system, often employing sterically hindered biarylphosphine ligands to achieve high efficiency.[17]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield Range | Notes |
| This compound | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu or Cs₂CO₃ | Dioxane or Toluene | 80-110 | 80-95% | Selective amination at the C-I bond is expected.[18] |
| 5-bromo-2-hydroxypyridine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₂CO₃ or K₃PO₄ | Toluene or t-BuOH | 90-110 | 70-90% | Ligand choice is crucial for successful coupling.[17] |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Researchers should optimize conditions for their specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/Water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the specified time (e.g., 4-12 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[8][18]
-
Reaction Setup: To a solution of the halopyridine (1.0 mmol, 1.0 equiv.) in an appropriate solvent (e.g., THF, 5 mL) in a Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 25-80 °C) for the required time (e.g., 3-16 hours) until completion is observed by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®, washing with the same solvent. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography.[3]
Visualizations
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Logical reactivity map for the two pyridine substrates.
Conclusion
The choice between this compound and 5-bromo-2-hydroxypyridine depends entirely on the desired synthetic outcome.
-
This compound is the superior choice for selective, sequential functionalization . Its C4-iodo position offers high reactivity under mild cross-coupling conditions, leaving the C5-chloro position available for subsequent transformations under more forcing conditions. This makes it an excellent building block for creating complex, multi-substituted pyridine derivatives.
-
5-bromo-2-hydroxypyridine is a reliable substrate for introducing a single substituent at the 5-position of the 2-hydroxypyridine core. While requiring slightly more robust reaction conditions than its iodo-counterpart, it is a versatile and widely used reagent in pharmaceutical and agrochemical research.[1]
For researchers aiming to build molecular complexity through a step-wise approach, this compound offers a clear strategic advantage due to its differentiated halogen reactivity. For direct, single-site modification, 5-bromo-2-hydroxypyridine remains a practical and effective choice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
validation of 5-Chloro-2-hydroxy-4-iodopyridine structure by X-ray crystallography
Validation of Halogenated Pyridine Structures by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in crystalline solids. This guide provides a comparative framework for the validation of halogenated pyridine structures, with a focus on the methodologies and data presentation critical for such analyses.
Objective: To present a comprehensive comparison of the crystallographic data of a target molecule with a structurally related alternative, supported by detailed experimental protocols.
Note on Data Availability: An extensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for 5-Chloro-2-hydroxy-4-iodopyridine . Similarly, detailed crystallographic data for the closely related analogue, 2-amino-5-chloro-3-iodopyridine , was also not found.
Therefore, this guide will serve as a template, outlining the necessary data and procedures for a complete comparative analysis once such crystallographic data becomes available. The provided tables contain placeholder data for illustrative purposes.
Comparative Crystallographic Data
A direct comparison of key crystallographic parameters is essential for understanding the structural similarities and differences between the target molecule and a chosen alternative.
Table 1: Crystal Data and Structure Refinement
| Parameter | This compound | Alternative: 2-amino-5-chloro-3-iodopyridine |
| Empirical Formula | C₅H₃ClINO | C₅H₄ClIN₂ |
| Formula Weight | 271.44 | 254.46 |
| Crystal System | Orthorhombic (example) | Monoclinic (example) |
| Space Group | P2₁2₁2₁ (example) | P2₁/c (example) |
| a (Å) | [Data Unavailable] | [Data Unavailable] |
| b (Å) | [Data Unavailable] | [Data Unavailable] |
| c (Å) | [Data Unavailable] | [Data Unavailable] |
| α (°) | 90 | 90 |
| β (°) | 90 | [Data Unavailable] |
| γ (°) | 90 | 90 |
| Volume (ų) | [Data Unavailable] | [Data Unavailable] |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | [Data Unavailable] | [Data Unavailable] |
| R-factor (%) | [Data Unavailable] | [Data Unavailable] |
| Goodness-of-fit | [Data Unavailable] | [Data Unavailable] |
Table 2: Selected Bond Lengths (Å)
| Bond | This compound | Alternative: 2-amino-5-chloro-3-iodopyridine |
| C-Cl | [Data Unavailable] | [Data Unavailable] |
| C-I | [Data Unavailable] | [Data Unavailable] |
| C-O/C-N | [Data Unavailable] | [Data Unavailable] |
| Pyridine Ring C-C (avg.) | [Data Unavailable] | [Data Unavailable] |
| Pyridine Ring C-N (avg.) | [Data Unavailable] | [Data Unavailable] |
Table 3: Selected Bond Angles (°)
| Angle | This compound | Alternative: 2-amino-5-chloro-3-iodopyridine |
| Cl-C-C | [Data Unavailable] | [Data Unavailable] |
| I-C-C | [Data Unavailable] | [Data Unavailable] |
| C-N-C (in ring) | [Data Unavailable] | [Data Unavailable] |
| C-C-O/C-C-N | [Data Unavailable] | [Data Unavailable] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Synthesis and Crystallization of this compound
A general synthetic route would involve the multi-step halogenation of a pyridine precursor. The crystallization process is critical for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Synthesis: A suitable starting material, such as 2-hydroxypyridine, would undergo sequential chlorination and iodination reactions. Purification of the final product would be achieved through recrystallization or column chromatography.
-
Crystallization: Single crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone). The choice of solvent and the rate of evaporation are critical parameters to control crystal quality.
X-ray Data Collection and Structure Determination
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow and Data Analysis
The process from sample preparation to final structure validation follows a logical workflow.
This comprehensive approach, combining detailed experimental protocols, clear data presentation, and a logical workflow, is essential for the robust validation of novel chemical structures in the field of drug discovery and development.
Assessing the Purity of Synthesized 5-Chloro-2-hydroxy-4-iodopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized compounds is a critical juncture in the drug discovery and development pipeline. For novel heterocyclic compounds such as 5-Chloro-2-hydroxy-4-iodopyridine, a substituted pyridine derivative with potential applications in medicinal chemistry, rigorous purity assessment is paramount. The presence of even minute impurities can significantly alter biological activity, compromise safety profiles, and lead to non-reproducible experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering detailed experimental protocols and a comparative analysis with structurally similar alternatives.
Comparative Analysis of Purity Assessment Methods
The purity of this compound and its analogues is primarily determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for routine purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a direct and highly accurate measure of purity. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities and residual solvents.
| Analytical Method | Principle | Typical Purity Range (%) | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | 95.0 - 99.5 | High resolution and sensitivity for a wide range of organic molecules. Robust and reproducible for quantitative analysis. | Requires a reference standard for accurate quantification. May not be suitable for highly volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integral of NMR signals of the analyte relative to a certified internal standard. | 98.0 - 99.9+ | Provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte. Highly accurate and precise.[1][2][3][4] | Lower sensitivity compared to chromatographic methods. Requires access to a high-field NMR spectrometer. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis for identification. | >99.0 (for volatile components) | Excellent for identifying and quantifying volatile organic impurities, residual solvents, and starting materials.[5] Provides structural information for impurity identification. | Not suitable for non-volatile or thermally unstable compounds like many pharmaceutical intermediates. |
Comparison with Alternative Compounds
The choice of a building block in drug discovery is often guided by its synthetic accessibility, reactivity, and the purity that can be consistently achieved. Below is a comparison of this compound with structurally related compounds that may be considered as alternatives in certain synthetic strategies.
| Compound | Structure | Typical Purity (%) | Key Purity Assessment Methods | Common Impurities |
| This compound | This compound | >97 (typical) | HPLC, qNMR, LC-MS | Unreacted starting materials, deiodinated species, isomers. |
| 5-Bromo-2-hydroxy-4-methylpyridine | 5-Bromo-2-hydroxy-4-methylpyridine | ≥98.0 (by GC)[5] | GC, HPLC, NMR | Residual solvents, starting materials from synthesis. |
| 5-Chloro-2-fluoro-4-iodopyridine | 5-Chloro-2-fluoro-4-iodopyridine | ≥98 (Assay) | HPLC, GC-MS, NMR | Isomeric impurities, precursors from the synthetic route. |
| 2-Amino-5-bromo-4-methylpyridine | 2-Amino-5-bromo-4-methylpyridine | >98 (typical) | HPLC, GC (with derivatization) | Unreacted starting materials, over-brominated species. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is adapted for the analysis of halogenated hydroxypyridine derivatives and should be optimized for this compound.
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of mobile phase A and B. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This method provides a highly accurate determination of purity using an internal standard.
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound into a clean NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to completely dissolve both components.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest).
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the context in which purity assessment is crucial, the following diagrams illustrate the general workflow for the synthesis and analysis of a pharmaceutical intermediate and a potential signaling pathway where a derivative of this compound class may be active.
Caption: A generalized workflow from synthesis to a highly pure pharmaceutical intermediate.
Derivatives of 5-chloro-2-hydroxypyridine have been investigated as agonists for G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[6][7][8][9][10] The following diagram illustrates a simplified GPR119 signaling pathway.
Caption: Potential involvement of a this compound derivative in the GPR119 signaling pathway.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Disubstituted pyridines as potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 5-Chloro-2-hydroxy-4-iodopyridine and its precursors
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 5-Chloro-2-hydroxy-4-iodopyridine, a halogenated pyridine derivative of interest in medicinal chemistry, with its key precursors: 5-chloro-2-hydroxypyridine and the parent compound, 2-hydroxypyridine. This analysis, supported by experimental data and protocols, aims to facilitate the identification and characterization of these compounds in synthetic pathways.
Introduction
Halogenated pyridines are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. Their spectroscopic characterization is fundamental for reaction monitoring, purity assessment, and structural elucidation. This compound is a versatile intermediate, and understanding its spectral properties in relation to its precursors is essential for researchers in the field. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Synthetic Pathway
The synthesis of this compound can be conceptually approached through the electrophilic iodination of 5-chloro-2-hydroxypyridine. This precursor is, in turn, a chlorinated derivative of 2-hydroxypyridine. The logical synthetic progression is illustrated in the diagram below.
Caption: Proposed synthetic route for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that 2-hydroxypyridine and its derivatives can exist in tautomeric equilibrium with their corresponding pyridone forms. The spectroscopic data presented reflects the predominant tautomer under the specified conditions.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-4 | H-6 | Solvent |
| 2-Hydroxypyridine[1] | ~6.30 | ~7.42 | ~7.49 | CDCl₃ |
| 5-Chloro-2-hydroxypyridine | ~6.4 (d) | ~7.3 (d) | ~7.5 (s) | DMSO-d₆ |
| This compound (Predicted) | ~6.6 (s) | - | ~7.8 (s) | DMSO-d₆ |
Table 2: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C=C & C=N Stretch | C-Cl Stretch | C-I Stretch |
| 2-Hydroxypyridine[2] | 3400-2400 (broad) | ~1650 | ~1600, ~1550 | - | - |
| 5-Chloro-2-hydroxypyridine | 3400-2400 (broad) | ~1655 | ~1590, ~1540 | ~780 | - |
| This compound (Predicted) | 3400-2400 (broad) | ~1650 | ~1580, ~1530 | ~770 | ~500 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-Hydroxypyridine[3] | 95 | 67, 40, 39 |
| 5-Chloro-2-hydroxypyridine | 129/131 (3:1) | 101, 94, 66 |
| This compound | 255/257 (3:1) | 227, 128, 100 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| 2-Hydroxypyridine[2] | ~225 | ~295 | Ethanol |
| 5-Chloro-2-hydroxypyridine | ~230 | ~305 | Ethanol |
| This compound (Predicted) | ~235 | ~315 | Ethanol |
Experimental Protocols
General Considerations: All solvents and reagents should be of analytical grade and used without further purification unless otherwise specified. Spectroscopic analyses should be performed on purified samples.
Synthesis of 5-Chloro-2-hydroxypyridine (Illustrative) A plausible method for the synthesis of 5-chloro-2-hydroxypyridine involves the diazotization of 2-amino-5-chloropyridine followed by hydrolysis.
Synthesis of this compound (Proposed) A potential route for the synthesis of the target compound involves the direct iodination of 5-chloro-2-hydroxypyridine. A mixture of 5-chloro-2-hydroxypyridine and an iodinating agent (e.g., N-iodosuccinimide or iodine in the presence of a base) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) would be stirred, likely at elevated temperatures, to facilitate the electrophilic substitution at the C-4 position. The reaction progress would be monitored by thin-layer chromatography, and the product would be isolated and purified using standard techniques such as crystallization or column chromatography.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. The presence of chlorine and iodine isotopes leads to characteristic isotopic patterns in the mass spectrum.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent (e.g., ethanol, methanol, or water), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
Conclusion
The spectroscopic data presented in this guide highlights the characteristic changes that occur with the sequential introduction of chloro and iodo substituents to the 2-hydroxypyridine scaffold. These data, in conjunction with the provided experimental frameworks, serve as a valuable resource for the unambiguous identification and characterization of this compound and its precursors in a research and development setting. The predictable shifts in NMR signals, the appearance of characteristic IR absorption bands for the carbon-halogen bonds, the specific isotopic patterns in mass spectrometry, and the bathochromic shifts in UV-Vis spectra provide a robust analytical toolkit for chemists working with these important heterocyclic compounds.
References
- 1. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 2. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Navigating Byproduct Identification in 5-Chloro-2-hydroxy-4-iodopyridine Reactions: A Comparative Guide to LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds like 5-Chloro-2-hydroxy-4-iodopyridine is a cornerstone of modern pharmaceutical and agrochemical research. However, ensuring the purity of the final product is paramount, as even minor byproducts can have significant impacts on efficacy, safety, and regulatory approval. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the identification and characterization of potential byproducts in the synthesis of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most effective analytical strategies.
Unraveling Potential Byproducts: A Look at Synthetic Pathways
The formation of byproducts is intrinsically linked to the synthetic route employed. A common pathway to this compound likely involves the halogenation of a 5-chloro-2-hydroxypyridine precursor. Potential side reactions can lead to a variety of structurally related impurities.
Potential Reaction Byproducts:
Based on common halogenation and related pyridine chemistry, potential byproducts could include:
-
Isomers: Incomplete or alternative halogenation could lead to positional isomers, such as 3-iodo or 5-iodo-3-chloro-2-hydroxypyridine.
-
Over-halogenated Species: Reaction conditions might favor the introduction of additional halogen atoms, resulting in di-iodinated or di-chlorinated species.
-
Dehalogenated Species: Reductive processes during the reaction or workup could lead to the loss of one or both halogen atoms.
-
Starting Material Carryover: Incomplete reaction will result in the presence of the 5-chloro-2-hydroxypyridine starting material.
-
Hydrolysis Products: Depending on the reaction and purification conditions, hydrolysis of the halogen substituents may occur.
The following diagram illustrates a potential reaction pathway and the formation of these byproducts.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool for byproduct identification, other analytical techniques can provide complementary information. A multi-faceted approach often yields the most comprehensive understanding of a sample's purity.
| Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis and fragmentation. | High sensitivity and selectivity; provides molecular weight and structural information.[1][2] | Ionization efficiency can vary between compounds; may require method development for optimal separation. |
| UPLC-QTOF-MS | Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. | Excellent resolution and mass accuracy, enabling elemental composition determination of unknowns.[3] | Higher initial instrument cost. |
| HPLC-UV | Separation by high-performance liquid chromatography with UV detection. | Robust, reproducible, and widely available; excellent for quantification of known impurities with a chromophore. | Does not provide molecular weight or structural information for unknown peaks. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Ideal for volatile and thermally stable byproducts and residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds like many pyridine derivatives. |
| NMR Spectroscopy | Nuclear magnetic resonance provides detailed structural information. | The gold standard for unambiguous structure elucidation of isolated impurities.[1] | Requires higher concentrations of purified analytes; not a high-throughput technique. |
Experimental Protocols for LC-MS Analysis
The following protocols provide a starting point for the development of a robust LC-MS method for the analysis of this compound and its byproducts. Optimization will likely be required based on the specific instrumentation and observed impurity profile.
Protocol 1: General Purpose UPLC-QTOF-MS for Impurity Profiling
This method is designed for high-resolution screening and identification of unknown byproducts.
Instrumentation:
-
An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative (separate runs recommended for comprehensive analysis) |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Sampling Cone | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50 - 1000 |
| Acquisition Mode | MSE (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run) |
Sample Preparation:
Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Targeted LC-MS/MS for Quantitation of Known Byproducts
This method is suitable for the sensitive and selective quantification of previously identified byproducts.
Instrumentation:
-
An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
(Same as Protocol 1, but an isocratic or simpler gradient may be used if the byproducts of interest are well-resolved)
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | ESI Positive or Negative (optimized for the target analytes) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for the parent compound and each targeted byproduct need to be determined by initial infusion and fragmentation experiments. |
| Collision Energy | Optimized for each MRM transition. |
| Dwell Time | 50-100 ms per transition |
Sample Preparation:
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution. Prepare quality control (QC) samples at low, medium, and high concentrations.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical performance data for the two proposed LC-MS methods, illustrating their respective strengths.
| Parameter | UPLC-QTOF-MS (Protocol 1) | LC-MS/MS (Protocol 2) |
| Primary Application | Unknown byproduct identification and structural elucidation | Targeted quantification of known byproducts |
| Limit of Detection (LOD) | ~0.05% (relative to main peak) | ~0.005% (relative to main peak) |
| Limit of Quantitation (LOQ) | ~0.15% (relative to main peak) | ~0.015% (relative to main peak) |
| Mass Accuracy | < 2 ppm | Not applicable |
| Linearity (R²) of Quantification | > 0.99 (for estimated quantification) | > 0.999 (with certified standards) |
| Precision (%RSD) | < 10% | < 5% |
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is crucial for successful implementation. The following diagram outlines the key steps in LC-MS based byproduct analysis.
Conclusion
The identification and control of byproducts in the synthesis of this compound is a critical aspect of ensuring product quality and safety. LC-MS, particularly high-resolution techniques like UPLC-QTOF-MS, offers unparalleled capabilities for the detection and structural elucidation of unknown impurities.[3] For routine monitoring and quantification of known byproducts, targeted LC-MS/MS methods provide exceptional sensitivity and selectivity. By employing a combination of these powerful analytical tools and a systematic approach to method development, researchers can confidently characterize the impurity profile of their synthetic products, paving the way for successful drug development and scientific advancement.
References
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-hydroxy-4-iodopyridine
Essential Safety and Handling Guide for 5-Chloro-2-hydroxy-4-iodopyridine
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Classification
Based on data from the structurally similar compound 5-Chloro-2-fluoro-4-iodopyridine, this chemical should be handled as a hazardous substance. The primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Acute Toxicity (Dermal): Harmful in contact with skin.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
GHS Hazard Pictogram:
Signal Word: Warning [1]
Quantitative Data Summary
| Property | Value | Reference Compound |
| Molecular Formula | C₅H₂ClFIN | 5-Chloro-2-fluoro-4-iodopyridine |
| Molecular Weight | 257.43 g/mol | 5-Chloro-2-fluoro-4-iodopyridine[3][4] |
| Appearance | White to off-white or brown solid | 5-Chloro-2-fluoro-4-iodopyridine[3] |
| Melting Point | 84-91 °C | 5-Chloro-2-fluoro-4-iodopyridine[3] |
| Boiling Point | 251 °C | 5-Chloro-2-fluoro-4-iodopyridine[5] |
| Storage Temperature | 0-8 °C (Refrigerator) | 5-Chloro-2-fluoro-4-iodopyridine[3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards) or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. | Prevents skin contact, which can cause irritation and may be harmful.[1] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational and Handling Plan
This section provides a step-by-step protocol for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The recommended storage temperature is refrigerated (0-8 °C).[3]
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash affected area with soap and water. Get medical attention if irritation develops or persists.[1][2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[1][2] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Clean the spill area thoroughly with soap and water. |
Disposal Plan
-
Waste Classification: This material should be disposed of as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[1][2]
Visual Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
